molecular formula C14H22O2 B152509 1,4-Dibutoxybenzene CAS No. 104-36-9

1,4-Dibutoxybenzene

Cat. No.: B152509
CAS No.: 104-36-9
M. Wt: 222.32 g/mol
InChI Key: ZROGCHDPRZRKTI-UHFFFAOYSA-N
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Description

1,4-Dibutoxybenzene (CAS 104-36-9) is an organic compound with the molecular formula C14H22O2 and a molecular weight of 222.33 g/mol . This compound belongs to the family of aromatic ethers and serves as a valuable intermediate in organic synthesis and fine chemical production. Its structure, featuring a benzene ring symmetrically substituted with butoxy groups, makes it a candidate for developing specialty chemicals and materials. Research has identified this compound as a useful agent for controlling infestation of the Cabbage Looper (Trichoplusia ni), a common agricultural pest from the moth family Noctuidae . This suggests potential applications in the development of novel agrochemicals and pest management solutions. As a benzene derivative, it may also act as a key building block in synthesizing more complex structures for pharmaceutical research and material science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers can rely on our consistent supply of high-purity this compound to support their innovative work in chemical and agricultural sciences.

Properties

IUPAC Name

1,4-dibutoxybenzene
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InChI

InChI=1S/C14H22O2/c1-3-5-11-15-13-7-9-14(10-8-13)16-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3
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InChI Key

ZROGCHDPRZRKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H22O2
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DSSTOX Substance ID

DTXSID0059295
Record name Benzene, 1,4-dibutoxy-
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Molecular Weight

222.32 g/mol
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CAS No.

104-36-9
Record name 1,4-Dibutoxybenzene
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Record name Benzene, 1,4-dibutoxy-
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of 1,4-dimethoxybenzene (DMB), also known as hydroquinone dimethyl ether. Intended for researchers, medicinal chemists, and process development scientists, this document consolidates critical data and established methodologies. We delve into the structural and spectroscopic characteristics that underpin its utility as a versatile intermediate in the synthesis of pharmaceuticals, fragrances, and polymers. Furthermore, this guide presents detailed experimental protocols and explores the mechanistic basis of its key chemical transformations, offering both practical instruction and theoretical insight to empower its effective application in a research and development setting.

Introduction: The Molecular Profile of 1,4-Dimethoxybenzene

1,4-Dimethoxybenzene is a crystalline organic solid that belongs to the dimethoxybenzene class of aromatic compounds.[1] Structurally, it consists of a central benzene ring substituted with two methoxy groups at the para position (positions 1 and 4).[2][3] This symmetrical arrangement of electron-donating methoxy groups profoundly influences the molecule's electronic properties, reactivity, and physical characteristics, making it a subject of significant interest in organic synthesis and materials science.

The molecule is planar and possesses a notable sweet, floral, or nut-like odor.[2][4] It is found naturally in various plants, including in the essential oil of hyacinth and in green tea.[2] Its primary applications are as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals like methoxamine, and as a component in perfumes and soaps.[4] It also serves as a weathering agent in paints and plastics.[5] This guide will systematically explore the properties and protocols associated with this valuable chemical entity.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental physical properties is a prerequisite for its effective use in any laboratory or industrial setting. These properties dictate choices regarding reaction solvents, purification methods, and storage conditions.

General and Thermal Properties

1,4-Dimethoxybenzene is a white crystalline solid at standard temperature and pressure.[2][4] Its key physical and thermal properties are summarized in the table below. The melting point is sharp and can serve as an initial indicator of purity. The relatively high boiling point is consistent with its molecular weight and aromatic nature.

PropertyValueSource(s)
Molecular Formula C₈H₁₀O₂[2]
Molar Mass 138.166 g·mol⁻¹[4]
Appearance White crystalline powder, flakes, or needles[2][5]
Odor Sweet, floral, nut-like, reminiscent of clover[4][5]
Melting Point 54–56 °C[4][6]
Boiling Point 212–213 °C (at 760 mmHg)[2][6]
Density 1.053 g/mL (at 25 °C)[2][6]
Flash Point 94–98 °C[2][4]
Autoignition Temp. 795 °C[2]
Vapor Pressure <1 mmHg (at 20 °C)[2][7]
Refractive Index ~1.523 (estimate)[2]
Solubility Profile

The solubility of 1,4-dimethoxybenzene is a direct consequence of its molecular structure. The benzene ring and methyl groups are nonpolar, while the two ether oxygen atoms provide a small degree of polarity. Overall, the molecule is predominantly nonpolar.[3]

  • Water: Sparingly soluble.[4][8] A reported value is 0.8 g/L at 20 °C.[2]

  • Organic Solvents: It exhibits good to excellent solubility in a wide range of common organic solvents. It is very soluble in ether and benzene, and soluble in acetone, ethanol, and methanol.[4][5] This high solubility in organic media is advantageous for its use in reactions and for purification techniques like extraction, but can make precipitation-based purifications from some solvents challenging.[2] For recrystallization, methanol is a common choice, as the solubility is significantly lower in cold methanol compared to hot methanol.[1][5]

Structural & Crystallographic Data

The crystal structure of 1,4-dimethoxybenzene has been determined with high precision via single-crystal X-ray diffraction. The molecule is centrosymmetric, confirming the planar nature of the benzene ring.[9] This symmetry is a key factor in interpreting its spectroscopic data, particularly its NMR spectra. The precise bond lengths and angles determined from these studies are foundational for computational modeling and for understanding intermolecular interactions in the solid state.[9]

Spectroscopic Characterization: A Guide to Structural Elucidation

Spectroscopic analysis is the cornerstone of chemical identification and purity assessment. For a molecule like 1,4-dimethoxybenzene, the high degree of symmetry simplifies its spectra, making it an excellent model for understanding fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's C₂h symmetry, the number of unique signals in both ¹H and ¹³C NMR spectra is minimal, providing a clear and unambiguous spectral fingerprint.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by two distinct signals:

    • A singlet corresponding to the six protons of the two equivalent methoxy (-OCH₃) groups. This signal typically appears around 3.75 ppm .

    • A singlet corresponding to the four equivalent aromatic protons on the benzene ring. This signal is typically observed at approximately 6.84 ppm . The absence of splitting (singlets) for both signals is a direct result of the chemical and magnetic equivalence of the protons within each group and the lack of adjacent protons.

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum displays only three signals, confirming the molecular symmetry:

    • A signal for the two equivalent methoxy carbons, typically around 55.6 ppm .

    • A signal for the four equivalent aromatic carbons bonded to hydrogen (CH), appearing at approximately 114.3 ppm .

    • A signal for the two equivalent aromatic carbons bonded to the methoxy groups (C-O), found further downfield around 153.8 ppm .

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands for 1,4-dimethoxybenzene include:

  • ~3015-2950 cm⁻¹: C-H stretching vibrations. This region includes both aromatic (sp² C-H) and aliphatic (sp³ C-H from the methoxy groups) stretches.[10]

  • ~1510 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

  • ~1240 cm⁻¹: Strong, characteristic C-O-C asymmetric stretching of the aryl ether linkage. This is often a prominent peak.

  • ~1040 cm⁻¹: C-O-C symmetric stretching of the aryl ether.

  • ~830 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted benzene ring. This peak is highly diagnostic for the substitution pattern.

Mass Spectrometry (MS)

Under electron ionization (EI), 1,4-dimethoxybenzene readily forms a molecular ion and undergoes characteristic fragmentation.

  • Molecular Ion (M⁺): A strong peak is observed at m/z = 138 , corresponding to the molecular weight of the compound.[8]

  • Key Fragments: The most abundant fragment ion is typically observed at m/z = 123 , resulting from the loss of a methyl radical (•CH₃). Other significant fragments can be seen at m/z = 95, resulting from the subsequent loss of carbon monoxide (CO), and at m/z = 77, corresponding to the phenyl cation after loss of the second methoxy group.[8]

Chemical Reactivity and Synthetic Applications

The reactivity of 1,4-dimethoxybenzene is dominated by the electron-donating nature of its two methoxy groups, which activate the aromatic ring towards electrophilic substitution.

Electrophilic Aromatic Substitution (EAS)

The methoxy groups are strong activating groups and are ortho, para-directors.[6] Since the para positions are already occupied, electrophilic attack occurs exclusively at the ortho positions (2, 3, 5, and 6), which are all equivalent. This high degree of activation and regioselectivity makes DMB a highly predictable substrate in EAS reactions.

A quintessential example is the Friedel-Crafts Alkylation . The reaction of DMB with an alkylating agent, such as t-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid, proceeds readily.[5] The mechanism involves the protonation of the alcohol to form a good leaving group (water), which departs to generate a stable t-butyl carbocation.[11] The electron-rich aromatic ring then acts as a nucleophile, attacking the carbocation.[11] Due to the high activation of the ring, a second alkylation occurs to yield the dialkylated product, 1,4-di-t-butyl-2,5-dimethoxybenzene.[5]

EAS_Mechanism cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Rearomatization tBuOH t-Butyl Alcohol tBuOH2+ Protonated Alcohol tBuOH->tBuOH2+ + H⁺ H2SO4 H₂SO₄ tBu+ t-Butyl Cation tBuOH2+->tBu+ - H₂O DMB 1,4-Dimethoxybenzene H2O H₂O Intermediate Arenium Ion (Resonance Stabilized) DMB->Intermediate + t-Butyl Cation Product Mono-alkylated Product Intermediate->Product - H⁺

Caption: Generalized mechanism for Friedel-Crafts alkylation of DMB.

Oxidation to Benzoquinones

The electron-rich nature of 1,4-dimethoxybenzene makes it susceptible to oxidation. Under specific electrochemical conditions, such as constant-current electrolysis in a basic methanol solution (KOH/MeOH), it can be oxidized to the corresponding 1,4-benzoquinone derivative.[12] This transformation is synthetically valuable as quinones are important structural motifs in natural products and are versatile building blocks in organic synthesis. The reaction proceeds through the formation of a quinone bisketal intermediate, which is then hydrolyzed to the final quinone product.[12]

Demethylation

The ether linkages in 1,4-dimethoxybenzene can be cleaved to yield hydroquinone (benzene-1,4-diol) or 4-methoxyphenol. This demethylation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protonic acids like hydrobromic acid (HBr). This reaction is fundamental in natural product synthesis, where methoxy groups are often used as protecting groups for phenols.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis, purification, and analysis of 1,4-dimethoxybenzene.

Protocol: Synthesis via Williamson Ether Synthesis

This procedure details the methylation of hydroquinone using dimethyl sulfate.

Causality: This classic Williamson ether synthesis is highly efficient for methylating phenols. The basic conditions (NaOH) deprotonate the acidic phenolic hydroxyl groups to form the more nucleophilic phenoxide ions. These phenoxides then readily displace the sulfate leaving group on dimethyl sulfate in an Sₙ2 reaction. Using a slight excess of the methylating agent ensures complete conversion of both hydroxyl groups.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of hydroquinone (1 mole) in 10% aqueous sodium hydroxide (2.5 moles).

  • Reagent Addition: While stirring vigorously, add dimethyl sulfate (2 moles) dropwise via the dropping funnel. Maintain the internal reaction temperature below 40 °C, using an ice-water bath for cooling as the reaction is exothermic.

  • Reaction Completion: After the addition is complete, heat the mixture on a boiling water bath for 30-45 minutes to ensure the reaction goes to completion and to destroy any unreacted dimethyl sulfate.

  • Workup and Isolation: Cool the reaction mixture in an ice bath to precipitate the solid product. Collect the crude 1,4-dimethoxybenzene by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove sodium hydroxide and other inorganic salts.

  • Purification: The crude product can be purified by recrystallization from methanol or ethanol.[13]

Synthesis_Workflow A 1. Dissolve Hydroquinone in 10% NaOH B 2. Add Dimethyl Sulfate (keep T < 40°C) A->B C 3. Heat on Water Bath (30-45 min) B->C D 4. Cool in Ice Bath to Precipitate C->D E 5. Vacuum Filter Crude Product D->E F 6. Wash with Cold Water E->F G 7. Recrystallize from Methanol F->G H Pure 1,4-Dimethoxybenzene G->H

Caption: Workflow for the synthesis of 1,4-dimethoxybenzene.

Protocol: Purification by Recrystallization

This protocol is a self-validating system; successful execution yields high-purity crystals with a sharp melting point.

  • Solvent Selection: Place the crude 1,4-dimethoxybenzene into an Erlenmeyer flask. Add a minimal amount of methanol.

  • Dissolution: Gently heat the mixture on a hot plate while stirring to dissolve the solid. Add small portions of hot methanol incrementally until the solid just completely dissolves. Adding excess solvent will reduce the final yield.[14]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Remove the charcoal by hot filtration.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold methanol to remove any soluble impurities adhering to the crystal surfaces.[5]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol: Analytical Characterization by GC-MS

This method provides a baseline for assessing the purity of 1,4-dimethoxybenzene and identifying potential impurities.

  • Sample Preparation: Prepare a stock solution of 1 mg/mL 1,4-dimethoxybenzene in dichloromethane or ethyl acetate. Create a dilute sample for injection (e.g., 10 µg/mL).

  • GC-MS System & Column: Utilize a standard GC-MS system equipped with a capillary column suitable for aromatic compounds, such as a 30 m x 0.25 mm DB-5ms or equivalent.

  • GC Parameters (Starting Point):

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 250 °C, and hold for 2 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-300

  • Data Analysis: The retention time of the main peak should be consistent, and the mass spectrum should match the reference spectrum (Molecular Ion at m/z 138, base peak at m/z 123). Purity can be estimated by the relative peak area.

Safety and Handling

1,4-Dimethoxybenzene is classified as a skin and eye irritant and may cause respiratory irritation.[15]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2][15]

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[15]

Conclusion

1,4-Dimethoxybenzene is a foundational aromatic compound whose symmetrical structure and activated electronic nature make it a predictable and versatile reagent in organic chemistry. Its well-defined physicochemical properties and clear spectroscopic signatures allow for straightforward characterization and quality control. The protocols and mechanistic discussions provided in this guide are intended to equip researchers with the necessary technical knowledge to confidently and safely utilize this compound in their synthetic and analytical endeavors, from small-scale laboratory research to larger-scale drug development processes.

References

  • Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved January 25, 2026, from [Link]

  • Kilway, K. V. (2007). Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City. Retrieved from [Link]

  • Jasperse, C. (n.d.). Friedel-Crafts Alkylation Lab. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9016, 1,4-Dimethoxybenzene. Retrieved January 25, 2026, from [Link]

  • Santa Monica College. (2020, April 2). Alkylation of 1,4-Dimethoxybenzene. YouTube. Retrieved from [Link]

  • fieldguide2chemistry. (2023, March 31). Mechanism of Dialkylation of 1,4-Dimethoxybenzene. YouTube. Retrieved from [Link]

  • FooDB. (2019, November 26). Showing Compound 1,4-Dimethoxybenzene (FDB000855). Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2012, June 19). How can I prepare 1,4 dimethoxy benzene?. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2008, May 12). Asymmetric Etherification of 1,4-dihydroxybenzene. Retrieved from [Link]

  • American Chemical Society. (n.d.). Anodic Oxidation of Mono- and Disubstituted 1,4-Dimethoxybenzenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chegg. (2018, October 7). Solved 5. Interpret the IR spectrum of 1,4-dimethoxybenzene. Retrieved from [Link]

  • Iuliucci, R., et al. (2009). Redetermination of 1,4-dimethoxybenzene. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethoxybenzene (DMB), an organic compound with the formula C₆H₄(OCH₃)₂, is a white crystalline solid with a characteristic sweet, floral odor.[1] It is a member of the dimethoxybenzene isomer family and finds applications in various fields, including as a precursor in organic synthesis and as a component in fragrance formulations. In the context of drug development and materials science, a thorough understanding of its solid-state structure is paramount. The crystalline arrangement of molecules dictates crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability, all of which are critical parameters in the pharmaceutical industry. This guide provides a comprehensive technical overview of the crystal structure of 1,4-dimethoxybenzene, detailing its crystallographic parameters, molecular geometry, and the intermolecular forces that govern its solid-state architecture.

Molecular and Crystal Structure of 1,4-Dimethoxybenzene

The crystal structure of 1,4-dimethoxybenzene has been a subject of study for several decades, with initial determinations dating back to 1950.[2][3] However, for the highest level of precision required by modern research standards, this guide refers to the redetermined structure, which offers greater accuracy.[2][3][4]

Crystallographic Data

The crystal structure of 1,4-dimethoxybenzene has been definitively characterized by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system with the centrosymmetric space group Pbca.[2][3][4] This space group indicates the presence of a center of inversion, glide planes, and screw axes as symmetry elements within the unit cell. A summary of the key crystallographic data from the redetermination at 150 K is presented in Table 1.[2][3][4]

Parameter Value
Chemical FormulaC₈H₁₀O₂
Molar Mass138.16 g·mol⁻¹
Crystal SystemOrthorhombic
Space GroupPbca
a7.1757 (3) Å
b6.2769 (2) Å
c16.5573 (7) Å
α, β, γ90°
Volume745.76 (5) ų
Z4
Temperature150 (1) K
R-factor0.037

Table 1: Crystallographic data for 1,4-dimethoxybenzene at 150 K.[2][3][4]

Molecular Geometry and Conformation

Within the crystal lattice, the 1,4-dimethoxybenzene molecule is centrosymmetric.[2][4] The benzene ring is planar, as expected for an aromatic system. The two methoxy groups are situated at the para positions of the benzene ring. The conformation of the methoxy groups relative to the benzene ring is a critical feature. In the solid state, the molecule adopts a conformation where the methyl groups of the methoxy substituents are oriented in a generally planar arrangement with the benzene ring.

Intermolecular Interactions and Crystal Packing

The packing of 1,4-dimethoxybenzene molecules in the crystal is primarily governed by weak intermolecular interactions. A key interaction that helps to establish the packing is a C—H···O hydrogen bond.[2][3][4] In this interaction, a hydrogen atom from a benzene ring of one molecule interacts with an oxygen atom of a methoxy group on an adjacent molecule. These interactions, along with van der Waals forces, create a stable, three-dimensional crystalline architecture. The molecules are arranged in a herringbone-like pattern, a common packing motif for aromatic compounds.

A schematic representation of the C-H···O intermolecular interaction between two adjacent 1,4-dimethoxybenzene molecules in the crystal lattice.

Experimental Determination of the Crystal Structure: A Step-by-Step Workflow

The determination of the crystal structure of a small molecule like 1,4-dimethoxybenzene is a well-established process that relies on single-crystal X-ray diffraction. The following protocol outlines the essential steps involved.

Crystal Growth

The prerequisite for single-crystal X-ray diffraction is the availability of high-quality single crystals. For 1,4-dimethoxybenzene, which is a solid at room temperature, several methods can be employed for crystallization.

  • Slow Evaporation: A saturated solution of 1,4-dimethoxybenzene in a suitable solvent (e.g., ethanol, acetone) is prepared.[5] The solvent is then allowed to evaporate slowly and undisturbed at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered crystals.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is then slowly cooled, reducing the solubility of the compound and inducing crystallization. The rate of cooling is critical; slower rates generally yield better quality crystals.

The choice of solvent is crucial and is often determined empirically. A good solvent for crystallization is one in which the compound is moderately soluble, with a significant temperature-dependent solubility for the slow cooling method.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms, which results in a more precise structure determination.[2][3][4] The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-ray beams.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters are refined using a least-squares algorithm to obtain the best possible fit between the observed and calculated diffraction intensities. Hydrogen atoms are typically located from the difference Fourier map and their positions and isotropic displacement parameters are refined.

The quality of the final refined structure is assessed by the R-factor, which should be as low as possible (typically below 0.05 for a well-determined small molecule structure).

G cluster_prep Crystal Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Analysis start Start: 1,4-Dimethoxybenzene Powder dissolve Dissolve in Suitable Solvent start->dissolve crystallize Induce Crystallization (Slow Evaporation or Cooling) dissolve->crystallize select Select High-Quality Single Crystal crystallize->select mount Mount Crystal on Goniometer select->mount cool Cool Crystal (e.g., 150 K) mount->cool collect Collect Diffraction Data cool->collect reduce Process and Reduce Data collect->reduce solve Solve Structure (Direct/Patterson Methods) reduce->solve refine Refine Atomic Positions and Parameters solve->refine validate Validate and Analyze Final Structure refine->validate end_node End: Complete Crystal Structure validate->end_node

A workflow diagram illustrating the key stages in the experimental determination of the crystal structure of 1,4-dimethoxybenzene.

Conclusion

The crystal structure of 1,4-dimethoxybenzene is well-defined, crystallizing in the orthorhombic Pbca space group. The molecular packing is stabilized by a combination of C—H···O hydrogen bonds and van der Waals forces, leading to a herringbone arrangement of the molecules. A precise understanding of this solid-state architecture, obtained through single-crystal X-ray diffraction, is fundamental for controlling and predicting the material properties of 1,4-dimethoxybenzene. This knowledge is particularly valuable for professionals in drug development and materials science, where crystal engineering and polymorphism screening are integral to the design of materials with desired functionalities. The experimental workflow detailed herein provides a robust framework for the characterization of this and similar molecular crystals.

References

  • Wikipedia. 1,4-Dimethoxybenzene. [Link]

  • PubChem. 1,4-Dimethoxybenzene. [Link]

  • YouTube. Alkylation of 1,4-Dimethoxybenzene. [Link]

  • Iuliucci, R. et al. (2009). Redetermination of 1,4-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 65(2), o251. [Link]

  • Automated Topology Builder. 1,4-Dimethoxybenzene. [Link]

  • Solubility of Things. 1,4-Dimethoxybenzene. [Link]

  • IUCr Journals. Redetermination of 1,4-dimethoxybenzene. [Link]

  • University of North Texas. Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. [Link]

  • PubMed. Intermolecular interactions in solid benzene. [Link]

  • ResearchGate. Redetermination of 1,4-dimethoxybenzene. [Link]

  • IUCr Journals. Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene. [Link]

  • NIST WebBook. Benzene, 1,4-dimethoxy-. [Link]

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Whitepaper: The Natural Occurrence, Biosynthesis, and Analysis of 1,4-Dimethoxybenzene in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1,4-Dimethoxybenzene (DMB) is an aromatic organic compound recognized for its potent, sweet floral scent and significant roles in plant ecology and biochemistry.[1] This technical guide provides a comprehensive overview of the natural occurrence of 1,4-dimethoxybenzene across various plant taxa, delves into its biosynthetic pathway, and discusses its critical function as a semiochemical in pollinator attraction. Furthermore, this document offers detailed, field-proven methodologies for the extraction and quantitative analysis of DMB from plant matrices, tailored for researchers in phytochemistry, chemical ecology, and drug discovery. We conclude with an exploration of its known biological activities and potential pharmacological applications, underscoring the compound's relevance in natural product research.

Introduction and Physicochemical Properties

1,4-Dimethoxybenzene (CAS No. 150-78-7), also known as hydroquinone dimethyl ether, is a benzenoid compound characterized by a benzene ring substituted with two methoxy groups at the para position.[1][2][3] It presents as a white crystalline solid at standard temperature and pressure, possessing a distinct sweet, floral, and somewhat nut-like odor.[1][3] This compound is not merely a laboratory chemical but is actively produced by a diverse array of plant species, where it contributes significantly to their aromatic profiles.[1] Its volatility and potent scent underpin its primary ecological function as a signaling molecule. For drug development professionals, its defined structure and biological activities present a valuable scaffold for synthetic modification and pharmacological investigation.

Table 1: Physicochemical Properties of 1,4-Dimethoxybenzene

PropertyValueSource
Molecular Formula C₈H₁₀O₂[1][3]
Molar Mass 138.166 g·mol⁻¹[1][3]
Appearance White crystalline solid/flakes[1][3]
Odor Intensely sweet, floral, nut-like[1][3]
Melting Point 54 to 56 °C (129 to 133 °F)[1]
Boiling Point 212.6 °C (414.7 °F)[1]
Solubility in Water Slightly soluble[1]
log P (Octanol/Water) 2.03[3]

Distribution in the Plant Kingdom

The production of 1,4-dimethoxybenzene is not restricted to a single plant family but has been documented across a wide taxonomic range. It is a significant component of the floral scent in many species, playing a direct role in their reproductive strategy.[4] Its presence has been confirmed in the floral volatiles of economically important crops like zucchini (Cucurbita pepo) and in ornamental flowers such as hyacinth and lotus (Nelumbo spp.).[1][4] In some plants, like the musk willow (Salix aegyptiaca), it is a major psychoactive component.[1]

Table 2: Documented Natural Occurrence of 1,4-Dimethoxybenzene in Plants

Plant SpeciesCommon NameFamilyPlant Part(s)Reference
Salix aegyptiaca Musk WillowSalicaceaeNot specified[1]
Camellia sinensis TeaTheaceaeLeaves[1][5]
Hyacinthus orientalis HyacinthAsparagaceaeFlowers[1][5]
Cucurbita pepo Zucchini / PumpkinCucurbitaceaeFlowers[1][4]
Mentha × piperita PeppermintLamiaceaeWhole plant[2]
Nelumbo spp. LotusNelumbonaceaeFlowers (esp. appendages)[4]
Nymphaea rudgeana A species of Water LilyNymphaeaceaeNot specified[3]
Achillea abrotanoides A species of YarrowAsteraceaeNot specified[3]

The concentration and emission of 1,4-dimethoxybenzene can be highly regulated. For instance, in lotus flowers, the highest concentrations are found in the stamen appendages, with peak emission occurring during the initial and full-flowering stages, which is tightly correlated with pollinator activity.[4]

Biosynthesis and Ecological Significance

The Benzenoid Biosynthetic Pathway

1,4-Dimethoxybenzene is classified as a benzenoid, a class of volatile organic compounds derived from the shikimate pathway. The final step in its biosynthesis has been elucidated, particularly in pumpkin (Cucurbita pepo).[4] The direct precursor is 4-methoxyphenol, which undergoes a methylation reaction.[4] This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.[4] The enzyme identified in pumpkin, Cp4MP-OMT, facilitates the transfer of a methyl group from the donor molecule SAM to the hydroxyl group of 4-methoxyphenol, yielding 1,4-dimethoxybenzene.[4]

Figure 1: Proposed biosynthetic pathway of 1,4-dimethoxybenzene in plants. The pathway proceeds through the shikimate and benzenoid routes to the precursor 4-methoxyphenol. The final, confirmed step involves methylation by an O-methyltransferase (OMT) using SAM as a methyl donor.

Ecological Role: A Pollinator Magnet

The primary ecological function of 1,4-dimethoxybenzene is to act as a floral attractant for pollinators.[4] Its potent scent serves as a long-distance chemical cue, signaling the presence of floral rewards such as nectar and pollen. Studies have shown that this compound is particularly attractive to bees, eliciting a powerful electrophysiological response in their antennae.[1][4] The temporal regulation of its emission to coincide with pollinator activity highlights a sophisticated co-evolutionary relationship between the plant and its animal vector for reproduction.[4]

Biological Activities and Drug Development Potential

Beyond its ecological role, 1,4-dimethoxybenzene has demonstrated several biological activities of interest to the pharmaceutical and biomedical research communities.

  • CNS Effects: Research has identified 1,4-dimethoxybenzene as a major psychoactive constituent in musk willow (Salix aegyptiaca), where it was shown to induce somnolescence and depress activity in mice.[1] It has also been noted for potential anti-anxiety effects.[6] These findings suggest the compound may interact with neurotransmitter systems in the central nervous system.

  • Metabolic Effects: Some studies in animal models have indicated that administration of 1,4-dimethoxybenzene can influence lipid profiles, potentially increasing serum total cholesterol (TC) and LDL-C concentrations.[6] This warrants further investigation to understand the mechanism and relevance to metabolic health.

  • Synthetic Intermediate: In addition to its intrinsic activities, 1,4-dimethoxybenzene serves as a valuable intermediate in the synthesis of pharmaceuticals, including the vasopressor methoxamine and the β-adrenergic blocker butaxamine.[1] Its stable, simple structure makes it an ideal starting point for more complex molecular architectures.

Analytical Protocols for Extraction and Quantification

The accurate identification and quantification of 1,4-dimethoxybenzene from complex plant matrices require robust and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Protocol 1: Volatile Collection via Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for analyzing the emitted volatile profile of living or fresh plant tissue without the use of solvents.

Causality: HS-SPME is chosen for its sensitivity, speed, and solvent-free nature, which prevents the masking of volatile compounds by solvent peaks and minimizes the extraction of non-volatile matrix components.

Methodology:

  • Sample Preparation: Precisely weigh fresh plant material (e.g., 0.5-1.0 g of flower petals) and place it into a 20 mL headspace vial. Seal the vial immediately with a PTFE/silicone septum cap.

  • Internal Standard: For quantitative analysis, inject a known amount (e.g., 1 µL of a 10 ng/µL solution in methanol) of a suitable internal standard (e.g., Toluene-d8) into the vial. Self-Validation: The internal standard corrects for variations in extraction efficiency and injection volume.

  • Incubation & Adsorption: Place the vial in a heated agitator block set to 50°C. Allow the sample to equilibrate for 15 minutes.

  • Extraction: Expose a 65 µm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) SPME fiber to the headspace of the vial for 30 minutes under continued agitation and heating. Expertise: This fiber type is effective for trapping a broad range of semi-volatile compounds like DMB.

  • Desorption: Immediately transfer the SPME fiber to the GC inlet, heated to 250°C, for thermal desorption of the trapped analytes for 5 minutes in splitless mode.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC provides the high-resolution separation necessary for complex volatile blends, while MS allows for positive identification based on mass spectra and accurate quantification.

Methodology:

  • GC System: Utilize a GC system equipped with a capillary column suitable for volatile compound analysis (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Use Helium as the carrier gas at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 15°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

    • Expertise: This temperature program effectively separates a wide range of plant volatiles, ensuring DMB is well-resolved from other isomers and compounds.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Acquire data in full scan mode over a mass range of m/z 40-350.

  • Identification: Identify 1,4-dimethoxybenzene by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum should show a characteristic molecular ion (m/z 138) and key fragment ions (e.g., m/z 123, 95). Trustworthiness: Confirmation against an authentic standard is the most reliable method for identification.

  • Quantification: Create a calibration curve using the authentic standard at several concentration levels. Quantify 1,4-dimethoxybenzene in the sample by relating its peak area (normalized to the internal standard) to the calibration curve.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Data Processing A 1. Collect Fresh Plant Material B 2. Weigh & Place in Headspace Vial A->B C 3. Add Internal Standard B->C D 4. Incubate & Equilibrate (e.g., 50°C, 15 min) C->D E 5. Expose SPME Fiber (Adsorption) D->E F 6. Thermal Desorption in GC Inlet E->F G 7. GC Separation & MS Detection F->G H 8. Peak Identification (vs. Standard) G->H I 9. Quantification (Calibration Curve) H->I

Figure 2: Standard experimental workflow for the analysis of 1,4-dimethoxybenzene from plant tissue using HS-SPME-GC-MS.

Conclusion and Future Directions

1,4-Dimethoxybenzene is a noteworthy plant secondary metabolite with a well-defined role in chemical ecology and burgeoning potential in pharmacology. Its widespread distribution across diverse plant families suggests a conserved and evolutionarily significant function, primarily in orchestrating plant-pollinator interactions. The elucidation of its biosynthetic pathway provides a foundation for future metabolic engineering efforts, potentially to enhance crop pollination or produce novel fragrances. The analytical workflows detailed herein offer a robust framework for researchers to accurately quantify this compound, enabling further studies into its regulation, ecological dynamics, and biological activities.

Future research should aim to:

  • Screen a wider range of plant species to expand our understanding of its taxonomic distribution.

  • Investigate the regulatory networks controlling the expression of biosynthetic genes like O-methyltransferases.

  • Further explore the pharmacological activities of 1,4-dimethoxybenzene and its derivatives to validate its potential as a lead compound in drug discovery programs.

References

  • Title: 1,4-Dimethoxybenzene - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Showing Compound 1,4-Dimethoxybenzene (FDB000855) Source: FooDB URL: [Link]

  • Title: 1,4-Dimethoxybenzene | C8H10O2 | CID 9016 Source: PubChem URL: [Link]

  • Title: Predicted formation of 1,4-dimethoxybenzene in Styrian oil pumpkin... Source: ResearchGate URL: [Link]

Sources

The Strategic Manipulation of Electron Density: An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethoxybenzene, also known as hydroquinone dimethyl ether, stands as a pivotal substrate in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its heightened reactivity towards electrophilic aromatic substitution (EAS), a direct consequence of the dual electron-donating methoxy groups, presents both unique opportunities for functionalization and challenges in controlling selectivity. This in-depth technical guide provides a comprehensive exploration of the theoretical underpinnings and practical applications of EAS reactions on the 1,4-dimethoxybenzene scaffold. We will delve into the mechanistic nuances that govern its reactivity, present detailed, field-proven protocols for key transformations, and contextualize its synthetic utility, with a particular focus on its role as a foundational building block in drug development. This guide is structured to equip researchers, scientists, and drug development professionals with the expert insights and validated methodologies necessary to strategically leverage the unique electronic properties of 1,4-dimethoxybenzene in their synthetic endeavors.

The Electronic Landscape of 1,4-Dimethoxybenzene: A Highly Activated System

The defining characteristic of 1,4-dimethoxybenzene in the context of electrophilic aromatic substitution is its significantly enhanced nucleophilicity compared to benzene. This heightened reactivity is a direct result of the powerful electron-donating resonance effect of the two methoxy (-OCH₃) substituents.[1] The lone pairs on the oxygen atoms are delocalized into the aromatic π-system, substantially increasing the electron density of the benzene ring and making it more susceptible to attack by electrophiles.[1]

The two methoxy groups work in concert to activate the ring. They are classified as strong activating groups and are ortho, para-directors.[2] This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. In the case of 1,4-dimethoxybenzene, the para positions are already occupied by the other methoxy group. Consequently, electrophilic attack occurs exclusively at the four equivalent ortho positions (C2, C3, C5, and C6). Due to the symmetry of the molecule, these four positions are chemically equivalent, leading to a single monosubstituted product.

The general mechanism for electrophilic aromatic substitution on 1,4-dimethoxybenzene follows a well-established two-step pathway:

  • Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the methoxy groups, which provides significant stabilization.

  • Deprotonation and Re-aromatization: A weak base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.[2]

This high degree of activation means that reactions with 1,4-dimethoxybenzene often proceed under milder conditions (e.g., lower temperatures, less powerful Lewis acids) than those required for less activated substrates like benzene. However, this high reactivity also presents a significant challenge: the potential for polysubstitution. The introduction of a first electrophile does not significantly diminish the activating effect of the methoxy groups, and in some cases, the product can be even more reactive than the starting material, leading to the addition of multiple electrophiles.[3] Careful control of reaction conditions, such as stoichiometry, temperature, and reaction time, is therefore paramount to achieving monosubstitution.

Key Electrophilic Aromatic Substitution Reactions and Validated Protocols

The enhanced nucleophilicity of 1,4-dimethoxybenzene makes it a versatile substrate for a wide array of electrophilic aromatic substitution reactions. This section provides detailed, step-by-step protocols for several of the most synthetically useful transformations.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring. Due to the high reactivity of 1,4-dimethoxybenzene, this reaction can often be carried out using an alcohol and a strong protic acid, which generates the carbocation electrophile in situ. This method avoids the use of traditional, and often harsh, Lewis acids like aluminum chloride (AlCl₃).[4]

Protocol: Synthesis of 1,4-Di-tert-butyl-2,5-dimethoxybenzene

This procedure details the dialkylation of 1,4-dimethoxybenzene, a common outcome due to the activating nature of the methoxy groups.

Materials:

  • 1,4-Dimethoxybenzene

  • tert-Butyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Methanol

  • Ice

Procedure:

  • In a 125-mL Erlenmeyer flask, combine 1.50 g of 1,4-dimethoxybenzene, 2.50 mL of tert-butyl alcohol, and 5 mL of glacial acetic acid.

  • Cool the flask in an ice-water bath.

  • Slowly, and with constant swirling, add 10 mL of concentrated sulfuric acid dropwise over a period of 5-7 minutes. Maintain the flask in the ice-water bath during the addition.

  • After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 20 minutes, with occasional swirling, to complete the reaction.

  • To the reaction mixture, add a small amount of ice to dilute the sulfuric acid, followed by enough ice-cold water to bring the total volume to approximately 75 mL. Swirl vigorously to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water.

  • Recrystallize the product from methanol to obtain purified 1,4-di-tert-butyl-2,5-dimethoxybenzene.

Causality of Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve the starting materials and is relatively inert under the strong acid conditions.

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid serves to protonate the tert-butyl alcohol, facilitating the formation of the tert-butyl carbocation, the active electrophile.

  • Ice Bath Cooling: The reaction is exothermic, and cooling is essential to control the reaction rate and prevent unwanted side reactions or degradation of the starting material.

  • Water Quench: The addition of ice and cold water serves to stop the reaction by diluting the acid and to precipitate the nonpolar organic product, which is insoluble in the aqueous medium.

Experimental Workflow: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine 1,4-dimethoxybenzene, tert-butyl alcohol, and acetic acid prep2 Cool mixture in ice bath prep1->prep2 react1 Slowly add concentrated H₂SO₄ prep2->react1 Maintain cooling react2 Stir at room temperature for 20 min react1->react2 workup1 Quench with ice and cold water react2->workup1 Precipitate product workup2 Vacuum filter to collect solid workup1->workup2 workup3 Wash with cold water workup2->workup3 workup4 Recrystallize from methanol workup3->workup4 G cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Attack cluster_2 Re-aromatization Reagents Acetic Anhydride + Solid Acid Catalyst (H⁺) Acylium_Ion CH₃CO⁺ (Acylium Ion) Reagents->Acylium_Ion Activation DMB 1,4-Dimethoxybenzene Sigma_Complex Sigma Complex (Resonance Stabilized) DMB->Sigma_Complex Attack on Acylium Ion Product 2,5-Dimethoxyacetophenone Sigma_Complex->Product Deprotonation (-H⁺)

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Utility of 1,4-Dimethoxybenzene in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide serves as an essential resource for researchers, scientists, and drug development professionals on the multifaceted applications of 1,4-dimethoxybenzene in pharmaceutical synthesis. Beyond a simple recitation of protocols, this document elucidates the causal relationships behind experimental choices, providing a robust framework for its strategic deployment in the synthesis of complex molecular entities. We will explore its role as a versatile starting material, a key intermediate, and a functional protecting group, supported by detailed mechanistic insights, validated experimental protocols, and extensive references to authoritative literature.

Introduction: Unveiling the Potential of 1,4-Dimethoxybenzene

1,4-Dimethoxybenzene, also known as hydroquinone dimethyl ether, is a readily available and cost-effective aromatic compound that has emerged as a cornerstone in the synthesis of a diverse array of pharmaceutical agents.[1] Its chemical architecture, characterized by a benzene ring activated by two electron-donating methoxy groups at the para positions, renders it highly susceptible to electrophilic aromatic substitution, making it a valuable building block for constructing complex molecular scaffolds.[2][3] This inherent reactivity, coupled with its structural resemblance to key biological motifs, has cemented its importance in the pharmaceutical industry.

This document will provide an in-depth exploration of the strategic applications of 1,4-dimethoxybenzene, moving from fundamental reactivity principles to practical, field-proven synthetic protocols.

Table 1: Physicochemical Properties of 1,4-Dimethoxybenzene

PropertyValue
CAS Number 150-78-7
Molecular Formula C₈H₁₀O₂
Molar Mass 138.16 g/mol
Appearance White crystalline solid
Melting Point 54-56 °C
Boiling Point 212.6 °C
Solubility Slightly soluble in water; soluble in ether, benzene, and acetone

Core Applications in Pharmaceutical Synthesis

The utility of 1,4-dimethoxybenzene in pharmaceutical synthesis can be broadly categorized into three key areas: as a foundational starting material, a crucial synthetic intermediate, and a strategic protecting group.

As a Versatile Starting Material

The electron-rich nature of the aromatic ring in 1,4-dimethoxybenzene makes it an ideal substrate for electrophilic aromatic substitution reactions, enabling the introduction of various functional groups to build the core structures of active pharmaceutical ingredients (APIs).

Friedel-Crafts alkylation and acylation are paramount in leveraging 1,4-dimethoxybenzene for pharmaceutical synthesis. The two methoxy groups are ortho, para-directing and strongly activating, facilitating the introduction of alkyl and acyl moieties onto the aromatic ring.[3]

A critical consideration in these reactions is the potential for polysubstitution due to the high reactivity of the ring.[4] However, by carefully controlling reaction conditions and stoichiometry, mono- or di-substituted products can be selectively obtained. The steric hindrance imposed by the initial substituent can also direct the position of subsequent substitutions.[4]

Protocol 1: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

This protocol describes the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene, a common intermediate. The reaction proceeds via the formation of a t-butyl carbocation, which then acts as the electrophile.[5]

Materials:

  • 1,4-Dimethoxybenzene (1.50 g)

  • t-Butyl alcohol (2.50 mL)

  • Glacial acetic acid (5 mL)

  • Concentrated sulfuric acid (10 mL)

  • Ice-water bath

  • Erlenmeyer flask (125 mL)

  • Separatory funnel

Procedure:

  • In a 125-mL Erlenmeyer flask, combine 1.50 g of 1,4-dimethoxybenzene, 2.50 mL of t-butyl alcohol, and 5 mL of glacial acetic acid.[4]

  • Cool the flask in an ice-water bath.

  • Slowly add 10 mL of concentrated sulfuric acid dropwise over 5-7 minutes while swirling the flask in the ice bath.[4]

  • After the addition is complete, continue to swirl the mixture in the ice bath for another 5 minutes, then allow it to stand at room temperature for 10 minutes.

  • Pour the reaction mixture into a beaker containing 50 mL of ice water.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from methanol to obtain purified 1,4-di-t-butyl-2,5-dimethoxybenzene.

Friedel_Crafts_Alkylation cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution tBuOH t-Butyl alcohol tBu_cation t-Butyl carbocation tBuOH->tBu_cation + H⁺ H2SO4 H₂SO₄ H2O H₂O DMB 1,4-Dimethoxybenzene Intermediate Resonance-stabilized intermediate DMB->Intermediate + t-Butyl carbocation Product 1-t-Butyl-2,5-dimethoxybenzene Intermediate->Product - H⁺

1,4-Dimethoxybenzene serves as a precursor for a variety of important pharmaceutical intermediates, including 2,5-dimethoxybenzaldehyde and 2,5-dimethoxybenzoic acid.[6] These intermediates are subsequently elaborated into more complex drug molecules. For instance, methoxamine, a vasopressor agent, is synthesized from 1,4-dimethoxybenzene.[7][8]

Pharmaceutical_Intermediates DMB 1,4-Dimethoxybenzene Acylation Friedel-Crafts Acylation DMB->Acylation Intermediate_1 2,5-Dimethoxy- acetophenone Acylation->Intermediate_1 Further_Steps Further Synthetic Transformations Intermediate_1->Further_Steps API Active Pharmaceutical Ingredient (e.g., Methoxamine) Further_Steps->API

As a Crucial Synthetic Intermediate

In multi-step syntheses, 1,4-dimethoxybenzene can be introduced as a key intermediate that already contains the desired oxygenation pattern on the aromatic ring. This strategy is particularly valuable in the synthesis of natural products and their analogues.

A notable application of 1,4-dimethoxybenzene as an intermediate is in the synthesis of Coenzyme Q10 (CoQ10), a vital component of the electron transport chain.[9][10] The 1,4-dimethoxybenzene core forms the benzoquinone head group of the CoQ10 molecule. The synthesis involves the introduction of a polyisoprenoid tail onto the functionalized aromatic ring derived from 1,4-dimethoxybenzene.[11][12][13]

As a Strategic Protecting Group

The dimethoxybenzyl (DMB) group, derived from 1,4-dimethoxybenzene, can be employed as a protecting group for various functionalities, particularly alcohols and amines, in complex molecule synthesis.[14][15] The DMB group offers several advantages:

  • Stability: It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[14]

  • Orthogonal Deprotection: The DMB group can be cleaved under specific oxidative or acidic conditions that do not affect other common protecting groups, such as benzyl or silyl ethers.[16][17] This orthogonality is crucial for selective deprotection in multi-step syntheses.

Key Reactions and Mechanistic Considerations

A thorough understanding of the reactivity of 1,4-dimethoxybenzene is essential for its effective utilization.

Electrophilic Aromatic Substitution

As previously mentioned, the high electron density of the aromatic ring makes it highly susceptible to electrophilic attack. The methoxy groups direct incoming electrophiles to the ortho positions.

EAS_Mechanism DMB 1,4-Dimethoxybenzene Sigma_Complex Arenium Ion (Sigma Complex) DMB->Sigma_Complex + E⁺ Electrophile Electrophile (E⁺) Product Substituted 1,4-Dimethoxybenzene Sigma_Complex->Product - H⁺

Oxidation

1,4-Dimethoxybenzene can be oxidized to 2,5-dimethoxy-p-benzoquinone, a valuable synthetic intermediate.[6] This transformation is typically achieved using strong oxidizing agents.

Demethylation

The methoxy groups can be cleaved to yield the corresponding hydroquinone. This demethylation is often a necessary step in the synthesis of certain pharmaceuticals where free hydroxyl groups are required for biological activity or further functionalization.

Safety and Handling

1,4-Dimethoxybenzene is a combustible solid and should be handled with appropriate safety precautions.[18]

  • Handling: Avoid contact with skin and eyes.[18] Use in a well-ventilated area.[18] Minimize dust generation.[18]

  • Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[19]

  • Disposal: Dispose of in accordance with local regulations.[18]

Conclusion

1,4-Dimethoxybenzene is a remarkably versatile and economically viable building block in pharmaceutical synthesis. Its predictable reactivity, particularly in electrophilic aromatic substitution reactions, allows for the efficient construction of complex molecular architectures. By understanding the underlying principles of its chemical behavior and employing validated synthetic protocols, researchers and drug development professionals can strategically leverage this compound to accelerate the discovery and production of novel therapeutic agents. The continued exploration of its synthetic potential promises to unveil new avenues for the development of life-saving medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 1,4-Dimethoxybenzene: A Cornerstone in Pharmaceutical and Organic Synthesis.
  • Wikipedia. 1,4-Dimethoxybenzene. [Link]

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  • Theochem @ Mercer University. FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. [Link]

  • ResearchGate. 1,4-Di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene. [Link]

  • Jasperse Chem 365. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]

  • University of Missouri – Kansas City. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]

  • YouTube. Alkylation of 1,4-Dimethoxybenzene. [Link]

  • The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

  • ResearchGate. How can I prepare 1,4 dimethoxy benzene? [Link]

  • YouTube. Mechanism of Dialkylation of 1,4-Dimethoxybenzene. [Link]

  • PrepChem.com. Preparation of 1,4-dimethoxybenzene. [Link]

  • Google Patents. CN100404488C - A novel process for synthesis of coenzyme Q10.
  • Chemistry 211 Experiment 1. [Link]

  • MDPI. Coenzyme Q Biosynthesis: An Update on the Origins of the Benzenoid Ring and Discovery of New Ring Precursors. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. [Link]

  • Metasci. Safety Data Sheet 1,4-Dimethoxybenzene. [Link]

  • ResearchGate. The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. [Link]

  • Frontiers. Cellular factories for coenzyme Q10 production. [Link]

  • Organic Chemistry Portal. Functional Group Protection. [Link]

  • HETEROCYCLES. p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. [Link]

  • PMC - NIH. Cellular factories for coenzyme Q10 production. [Link]

  • Google Patents. US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone.

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Application Notes and Protocols for the Synthesis of Quinones from 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Importance of the Quinone Moiety

Quinones represent a class of cyclic diketones that are not only ubiquitous in nature but also form the structural core of numerous biologically active compounds. Their remarkable redox properties—the ability to undergo reversible two-electron reduction to the corresponding hydroquinones—place them at the heart of essential biological processes, including cellular respiration and photosynthesis.[1] In the realm of drug development, the quinone scaffold is a "privileged structure," appearing in a wide array of therapeutic agents with anticancer, antibiotic, and antimalarial activities.[1] Prominent examples include the anthracycline anticancer drugs doxorubicin and mitomycin C. The versatile reactivity of quinones also makes them valuable synthetic intermediates in organic chemistry.[2]

1,4-Dimethoxybenzene serves as an excellent and widely used precursor for the synthesis of 1,4-benzoquinones. The two methoxy groups are electron-donating, activating the aromatic ring towards oxidation. Crucially, the oxidative demethylation process provides a direct and often high-yielding route to the desired quinone core, which can then be further functionalized. This document provides detailed protocols for the synthesis of p-benzoquinone from 1,4-dimethoxybenzene using three distinct and scalable methodologies: Ceric Ammonium Nitrate (CAN) oxidation, electrochemical oxidation, and Salcomine-catalyzed aerobic oxidation.

Methodology 1: Oxidative Demethylation using Ceric Ammonium Nitrate (CAN)

Ceric ammonium nitrate, (NH₄)₂[Ce(NO₃)₆], is a powerful one-electron oxidizing agent that is highly effective for the conversion of hydroquinone ethers, such as 1,4-dimethoxybenzene, to their corresponding quinones.[3] The reaction is typically fast, clean, and proceeds under mild conditions, making it a staple in synthetic organic chemistry laboratories.

Causality of Experimental Choices:

The choice of a biphasic solvent system, typically aqueous acetonitrile, is critical. 1,4-dimethoxybenzene is soluble in the organic phase (acetonitrile), while the inorganic oxidant, CAN, is soluble in the aqueous phase. This setup allows for a controlled reaction at the interface of the two layers. The reaction is generally performed at 0°C to manage the exothermicity of the oxidation and to minimize the formation of potential side products. The stoichiometry of CAN is crucial; a slight excess is typically used to ensure complete conversion of the starting material.

Reaction Mechanism: A Single-Electron Transfer Pathway

The oxidation proceeds via a single-electron transfer (SET) mechanism. The Ce(IV) ion abstracts an electron from the electron-rich aromatic ring of 1,4-dimethoxybenzene to form a radical cation. This is followed by nucleophilic attack by water and subsequent loss of a proton and a methanol molecule. A second SET from another Ce(IV) ion and further elimination steps lead to the formation of the final p-benzoquinone product.

CAN Oxidation Mechanism sub 1,4-Dimethoxybenzene rad_cat Radical Cation sub->rad_cat -e⁻ ce1 Ce(IV) ce3 Ce(III) ce1->ce3 inter1 Intermediate Adduct rad_cat->inter1 + H₂O h2o H₂O inter2 Hemiketal Intermediate inter1->inter2 - H⁺ prod p-Benzoquinone inter2->prod - CH₃OH, -e⁻, -H⁺ ce2 Ce(IV) ce2->ce3 ch3oh CH₃OH h_plus H⁺ Electrochemical Workflow A Prepare Electrolytic Solution (1,4-DMB, MeOH, LiClO₄) B Set up Electrolysis Cell (Anode, Cathode, Power Supply) A->B C Apply Constant Current B->C D Monitor Reaction (e.g., by CV or TLC) C->D E Work-up (Solvent Evaporation, Extraction) D->E F Purify Product (Recrystallization/Sublimation) E->F Salcomine Catalytic Cycle CoII Co(II)-Salcomine CoIII_O2 Co(III)-Superoxo CoII->CoIII_O2 + O₂ CoIII_OH Co(III)-Hydroxo CoIII_O2->CoIII_OH + Substrate - Radical Substrate 1,4-Dimethoxybenzene (or intermediate) Product p-Benzoquinone CoIII_OH->CoII + Substrate - Product, - H₂O

Sources

Application Notes and Protocols for 1,4-Dimethoxybenzene and its Derivatives as a Redox Shuttle in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Battery Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Overcharging lithium-ion batteries is a significant safety concern, potentially leading to thermal runaway and catastrophic failure. The integration of redox shuttle molecules into the electrolyte is a promising strategy for providing intrinsic overcharge protection. This document provides a detailed technical guide on the application of 1,4-dimethoxybenzene (DMB) and its derivatives as redox shuttles. We will delve into the fundamental mechanism of action, present detailed protocols for the preparation and electrochemical evaluation of these additives, and offer insights into the interpretation of the resulting data. This guide is intended to equip researchers with the necessary knowledge and methodologies to effectively utilize and characterize DMB-based redox shuttles in their pursuit of safer, more reliable lithium-ion batteries.

Introduction: The Imperative for Overcharge Protection

The ever-increasing demand for high-energy-density lithium-ion batteries necessitates robust safety features to prevent catastrophic failures. Overcharging, a condition where current continues to be supplied to a fully charged battery, can lead to a cascade of detrimental reactions, including electrolyte decomposition, gas generation, and thermal runaway.[1] While battery management systems (BMS) are the primary line of defense, the incorporation of a chemical "safety valve" in the form of a redox shuttle additive offers an elegant and intrinsic layer of protection.[2]

A redox shuttle is an electrolyte-soluble molecule that can be reversibly oxidized and reduced at a specific potential.[3] Ideally, the oxidation potential of the shuttle is slightly higher than the normal end-of-charge voltage of the cathode.[4] When the cell reaches a state of overcharge, the redox shuttle is oxidized at the cathode surface. The resulting oxidized species then diffuses to the anode, where it is reduced back to its original state. This process effectively "shuttles" electrons between the electrodes, dissipating the excess charging current as heat and preventing the cell voltage from rising to unsafe levels.[5]

1,4-dimethoxybenzene (DMB) and its derivatives have emerged as a prominent class of redox shuttle molecules due to their suitable redox potentials and electrochemical stability. This application note will provide a comprehensive overview of their use, from fundamental principles to practical implementation in a research setting.

The 1,4-Dimethoxybenzene Redox Shuttle: Mechanism and Molecular Design

The efficacy of a DMB-based redox shuttle is contingent on its electrochemical properties, primarily its redox potential and the stability of its radical cation. The fundamental mechanism of overcharge protection by a redox shuttle like DMB is illustrated below.

cluster_0 Normal Charging cluster_1 Overcharge Condition Cathode Cathode Anode Anode Cathode->Anode Li+ migration Li+ Li+ e- e- e-->Anode External Circuit Cathode_OC Cathode DMB DMB Cathode_OC->DMB Oxidation Anode_OC Anode e-_shuttle e- Anode_OC->e-_shuttle Reduction DMB_ox DMB+ DMB->DMB_ox DMB_ox->Anode_OC Diffusion e-_shuttle->DMB

Figure 1: Mechanism of overcharge protection by a redox shuttle.

During overcharge, the DMB molecule is oxidized at the cathode to form a radical cation (DMB•+). This cation then diffuses to the anode where it is reduced back to DMB, completing the shuttle cycle. The stability of this radical cation is paramount for a long cycle life of the overcharge protection mechanism.[6]

The parent 1,4-dimethoxybenzene molecule has a redox potential of approximately 4.13 V vs. Li/Li+.[7] However, its practical application can be limited by factors such as solubility in conventional carbonate-based electrolytes and the stability of its radical cation.[4] To address these limitations, various derivatives have been synthesized and investigated. The strategic placement of electron-donating or electron-withdrawing groups on the benzene ring allows for the fine-tuning of the redox potential.[7] For instance, the introduction of bulky tert-butyl groups, as in 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB), enhances the stability of the radical cation.[8]

CompoundAbbreviationRedox Potential (V vs. Li/Li+)Key Characteristics
1,4-DimethoxybenzeneDMB~4.13[7]Parent compound, baseline for comparison.
2,5-Di-tert-butyl-1,4-dimethoxybenzeneDDB~3.9[8]Enhanced stability, but lower redox potential. Low solubility in carbonate electrolytes.[4]
1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzeneBTMSDB~4.1Good overcharge protection for LiFePO₄ cathodes.[4]

Table 1: Electrochemical properties of selected 1,4-dimethoxybenzene derivatives.

Experimental Protocols

Accurate and reproducible evaluation of redox shuttle performance is crucial for the development of safer lithium-ion batteries. The following protocols provide a standardized methodology for the characterization of DMB-based redox shuttles.

Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing the DMB-based redox shuttle at a specified concentration.

Materials:

  • Lithium hexafluorophosphate (LiPF₆)

  • Ethylene carbonate (EC)

  • Dimethyl carbonate (DMC) (or other co-solvents like diethyl carbonate (DEC) or ethyl methyl carbonate (EMC))

  • 1,4-Dimethoxybenzene (DMB) or its derivative

  • Argon-filled glovebox

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Protocol:

  • Solvent Preparation: Inside an argon-filled glovebox, prepare the desired solvent mixture (e.g., 1:1 v/v EC:DMC).

  • Salt Dissolution: Slowly add LiPF₆ to the solvent mixture while stirring to achieve the target concentration (typically 1 M). Ensure the salt is completely dissolved.

  • Redox Shuttle Addition: Weigh the desired amount of the DMB derivative to achieve the target concentration (e.g., 0.05 M to 0.2 M). Add it to the electrolyte solution and stir until fully dissolved. The concentration may be limited by the solubility of the specific derivative.

  • Homogenization: Continue stirring the final electrolyte solution for at least one hour to ensure homogeneity.

Causality: All steps must be performed in an inert atmosphere (argon-filled glovebox) to prevent contamination from moisture and oxygen, which can react with the electrolyte components and affect the electrochemical performance.

Coin Cell Assembly

Objective: To assemble a 2032-type coin cell for the electrochemical evaluation of the redox shuttle.

Materials:

  • Cathode (e.g., LiFePO₄ coated on aluminum foil)

  • Anode (e.g., Lithium metal foil)

  • Separator (e.g., Celgard 2325)

  • Electrolyte with DMB additive

  • 2032 coin cell components (casings, spacers, spring)

  • Coin cell crimper

  • Tweezers

  • Pipette

Protocol:

  • Component Preparation: Punch electrodes and separator to the required dimensions. Ensure all components are dry and free of contaminants.

  • Assembly in Glovebox: a. Place the cathode in the center of the bottom casing. b. Add a few drops of the prepared electrolyte onto the cathode. c. Place the separator on top of the wetted cathode. d. Add a few more drops of electrolyte onto the separator. e. Place the lithium metal anode on the separator. f. Add a spacer and the spring. g. Carefully place the top casing.

  • Crimping: Crimp the coin cell using a coin cell crimper to ensure a hermetic seal.

  • Resting: Allow the assembled cell to rest for at least 12 hours to ensure complete wetting of the electrodes and separator by the electrolyte.[4]

Start Start Electrolyte_Prep Electrolyte Preparation Start->Electrolyte_Prep Cell_Assembly Coin Cell Assembly Electrolyte_Prep->Cell_Assembly CV_Test Cyclic Voltammetry (Redox Potential) Cell_Assembly->CV_Test Overcharge_Test Galvanostatic Overcharge Cycling CV_Test->Overcharge_Test Data_Analysis Data Analysis (Efficiency, Stability) Overcharge_Test->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for evaluating a redox shuttle.

Electrochemical Characterization

3.3.1. Cyclic Voltammetry (CV)

Objective: To determine the redox potential of the DMB derivative and assess its electrochemical reversibility.

Equipment:

  • Potentiostat/Galvanostat

  • Assembled coin cell (or a three-electrode setup for more precise measurements)

Protocol:

  • Cell Connection: Connect the assembled coin cell to the potentiostat.

  • Parameter Setup:

    • Potential Window: Set a potential range that encompasses the expected redox potential of the shuttle (e.g., 3.0 V to 4.5 V vs. Li/Li+).[4]

    • Scan Rate: Use a scan rate in the range of 10-50 mV/s.[4]

  • Measurement: Run the cyclic voltammetry for at least three cycles to obtain a stable voltammogram.

  • Data Analysis:

    • Redox Potential (E½): Calculate the average of the anodic and cathodic peak potentials (Epa and Epc).

    • Reversibility: A smaller peak separation (ΔEp = Epa - Epc) indicates better electrochemical reversibility.

Causality: The CV measurement provides fundamental information about the redox activity of the shuttle molecule. The redox potential determines the voltage at which overcharge protection will be activated.

3.3.2. Galvanostatic Overcharge Cycling

Objective: To evaluate the long-term stability and effectiveness of the redox shuttle in providing overcharge protection.

Equipment:

  • Battery cycler

  • Assembled coin cell

Protocol:

  • Formation Cycles: Cycle the cell under normal operating conditions for a few cycles to form a stable solid electrolyte interphase (SEI) (e.g., for a LiFePO₄ cathode, cycle between 2.5 V and 3.6 V).[4]

  • Overcharge Protocol:

    • Charge: Charge the cell at a constant current (e.g., C/10 to C/2) to a voltage significantly above the normal cutoff voltage (e.g., 4.2 V for a LiFePO₄ cathode). The charging can be time-limited (e.g., 150% of the nominal capacity) or voltage-limited.

    • Discharge: Discharge the cell at the same constant current to the lower cutoff voltage (e.g., 2.5 V).

  • Data Acquisition: Record the voltage profile, charge and discharge capacities, and coulombic efficiency for each cycle.

  • Data Analysis:

    • Voltage Plateau: A stable voltage plateau during the overcharge period indicates effective shuttle operation.

    • Cycle Life: The number of cycles the cell can endure under overcharge conditions before significant capacity fade or failure is a measure of the shuttle's stability.

    • Shuttle Efficiency: This can be qualitatively assessed by the stability of the overcharge voltage plateau and the coulombic efficiency.

Causality: This test simulates a real-world overcharge scenario and provides a direct measure of the redox shuttle's ability to protect the cell over extended cycling. The stability of the voltage plateau is a key indicator of the shuttle's effectiveness and longevity.

Data Interpretation and Troubleshooting

ObservationPossible CauseSuggested Action
No clear redox peaks in CVShuttle concentration too low; Shuttle is inactive in the chosen potential window.Increase shuttle concentration; Widen the potential window.
Large peak separation in CVPoor electrochemical reversibility.Consider modifying the molecular structure of the shuttle.
Rising voltage during overchargeShuttle concentration is too low to handle the overcharge current; Shuttle degradation.Increase shuttle concentration; Investigate shuttle stability.
Rapid capacity fade during overcharge cyclingIrreversible reactions of the shuttle or its radical cation; Detrimental side reactions with electrodes or electrolyte.Analyze cell components post-mortem; Consider more stable shuttle derivatives.

Table 2: Troubleshooting guide for redox shuttle evaluation.

Conclusion

1,4-dimethoxybenzene and its derivatives represent a viable class of redox shuttle additives for enhancing the safety of lithium-ion batteries. Their effectiveness is intrinsically linked to their redox potential, solubility, and the stability of their oxidized form. By following the detailed protocols outlined in this application note, researchers can systematically evaluate and compare the performance of different DMB-based shuttles. A thorough understanding of the underlying electrochemical principles and careful execution of these experimental procedures will be instrumental in the development of the next generation of safer and more reliable energy storage systems.

References

  • Calculations of Oxidation Potentials of Redox Shuttle Additives for Li-Ion Cells. (2006). Journal of The Electrochemical Society, 153(11), A2147.
  • 1,4-Dimethoxybenzene. In Wikipedia. Retrieved January 25, 2026, from [Link]

  • A Guide to Li-Ion Coin-Cell Electrode Making for Academic Researchers. (2019). ACS Energy Letters, 4(11), 2603-2607.
  • A Roadmap to Design Robust Redox Shuttles for Lithium-Ion Batteries. (2016). ECS Meeting Abstracts, MA2016-02(13), 603.
  • Richardson, T. J., & Ross, P. N., Jr. (n.d.). REDOX SHUTTLE ADDITIVES FOR OVERCHARGE PROTECTION IN LITHIUM BATTERIES.
  • Overcharge and Aging Analytics of Li-Ion Cells. (2020). Journal of The Electrochemical Society, 167(9), 090520.
  • A Redox-Shuttled Electrochemical Method for Energy-Efficient Separation of Salt from Water. (2019). ACS Sustainable Chemistry & Engineering, 7(15), 13196-13204.
  • Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations. (2016). The Journal of Physical Chemistry C, 120(32), 17917-17926.
  • Theoretic calculation for understanding the oxidation process of 1,4-dimethoxybenzene-based compounds as redox shuttles for overcharge protection of lithium ion batteries. (2011). The Journal of Physical Chemistry A, 115(19), 4988-4994.
  • Cyclic voltammetry, square wave voltammetry or electrochemical impedance spectroscopy? Interrogating electrochemical approaches for the determination of electron transfer rates of immobilized redox proteins. (2023). BBA Advances, 4, 100095.
  • Assembling Coin Cells in Half Cell Format. (n.d.).
  • Using electrolyte solvent embeddings to guide battery electrolyte discovery. (2022). ChemRxiv.
  • Overcharge Cycling Effect on the Surface Layers and Crystalline Structure of LiFePO 4 Cathodes of Li-Ion Batteries. (2019).
  • Protocols for Evaluating and Reporting Li–O2 Cell Performance. (2016). ACS Energy Letters, 1(1), 234-238.
  • Galvanostatic Cycling with Potential limitation 4: Low Earth Orbit (LEO)
  • Free radical studies by resonance Raman spectroscopy. Part 1. The 1,4-dimethoxybenzene radical cation. (1981). Journal of the Chemical Society, Perkin Transactions 2, (1), 135-139.
  • Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells: Comprehensive Guidance, Recent Progress, and Future Perspective. (2023). ACS Omega, 8(6), 5485-5503.
  • SOP4CV - Standard Operating Procedures for Cyclic Voltammetry. (n.d.). Retrieved from [Link]

  • Molecule EA/IE to redox potentials vs. Li/Li+? (2019).
  • Data-driven prediction of battery cycle life before capacity degradation. (2019).
  • 1,4-dimethoxybenzene. (n.d.). Химия и токсикология. Retrieved from [Link]

  • Addressing redox shuttling in Li-O2 batteries. (2024). Nano Energy, 120, 109159.
  • Electrolyte Formulation Process. (n.d.).
  • Construction and Testing of Coin Cells of Lithium Ion Batteries. (2012). Journal of Visualized Experiments, (66), e4104.
  • Stable Radical Cation and Dication of a 1,4-Disilabenzene. (2017).
  • Redox Shuttles for Overcharge Protection of Lithium-Ion Battery. (2012). ECS Meeting Abstracts, MA2012-02(13), 570.
  • Analysis of chemical redox between redox shuttles and solid particles. (n.d.). OSTI.GOV.
  • Best Practices for Coin Cell Prepar
  • Protocols for studying intercalation electrodes materials- I: Galvanostatic cycling/potential limitations (GCPL)
  • Overcharge cycling effect on the thermal behavior, structure, and material of lithium-ion batteries. (2020). Journal of Energy Storage, 32, 101824.
  • Cyclic voltammetry profiles typical of 0.5 mM hydroquinone in pH 7.4... (n.d.).
  • Revealing the Role of Redox Reaction Selectivity and Mass Transfer in Current–Voltage Predictions for Ensembles of Photoc
  • Structure and Polarity of 1,4-Dimethoxybenzene. (2024). ChemicalBook.
  • ICSC 1297 - 1,4-DIMETHOXYBENZENE. (n.d.). INCHEM.
  • Preparation of Electrolyte for Vanadium Redox‐Flow Batteries Based on Vanadium Pentoxide. (2020). ChemElectroChem, 7(17), 3624-3631.
  • How to Prepare Battery Electrolyte: A Step-by-Step Guide for DIY Enthusiasts. (2025). YouTube.
  • How To Make Coin Cells. (n.d.). Landt Instruments.
  • Overcharge Cycling Effect on the Surface Layers and Crystalline Structure of LiFePO4 Cathodes of Li-Ion Batteries. (2019).
  • Redox Shuttle-Based Electrolytes for Dye-Sensitized Solar Cells: Comprehensive Guidance, Recent Progress, and Future Perspective. (2023). ACS Omega, 8(6), 5485-5503.
  • Electrochemical Characteristics of Benzanthrone Studied via Cyclic Voltammetry: Charge Transfer Redox Processes. (2019). The African Journal of Pure and Applied Chemistry, 9(2), 128-142.
  • Overcharge Protection of Lithium-Ion Batteries with Phenothiazine Redox Shuttles. (2021). New Journal of Chemistry, 45(4), 1833-1841.
  • Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. (2020). Journal of Materials Chemistry A, 8(41), 21673-21682.
  • 150-78-7(1,4-Dimethoxybenzene) Product Description. (n.d.). ChemicalBook.

Sources

synthesis of 2,5-dimethoxyacetophenone from 1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2,5-Dimethoxyacetophenone from 1,4-Dimethoxybenzene via Friedel-Crafts Acylation

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 2,5-dimethoxyacetophenone, a valuable intermediate in the production of fine chemicals and pharmaceuticals.[1] The protocol details the Friedel-Crafts acylation of 1,4-dimethoxybenzene using acetyl chloride as the acylating agent and anhydrous aluminum chloride as the Lewis acid catalyst. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and describe methods for product characterization and purification. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a successful and safe synthesis.

Introduction: The Significance of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring.[2] This electrophilic aromatic substitution reaction is pivotal for producing aromatic ketones, which are precursors to a vast array of more complex molecules.

In this application, we focus on the acylation of 1,4-dimethoxybenzene. The two methoxy groups are strong activating groups, making the aromatic ring highly nucleophilic and susceptible to electrophilic attack. This high reactivity allows for an efficient synthesis of 2,5-dimethoxyacetophenone. The reaction proceeds with high regioselectivity due to the ortho-, para-directing nature of the methoxy substituents.

Overall Reaction Scheme:

Overall reaction scheme for the .
Figure 1. Friedel-Crafts acylation of 1,4-dimethoxybenzene with acetyl chloride to yield 2,5-dimethoxyacetophenone.

Reaction Mechanism: An In-Depth Look

The synthesis proceeds via a classic electrophilic aromatic substitution mechanism, which can be dissected into three primary stages. The Lewis acid catalyst, aluminum chloride (AlCl₃), is essential for generating the potent electrophile required for the reaction.

  • Generation of the Acylium Ion: Acetyl chloride, the acylating agent, reacts with the Lewis acid catalyst (AlCl₃). The chlorine atom of acetyl chloride donates a pair of electrons to the aluminum atom, forming a complex. This complex is unstable and dissociates to form a resonance-stabilized acylium ion, which is a powerful electrophile.

  • Electrophilic Attack: The electron-rich π-system of the 1,4-dimethoxybenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The methoxy groups stabilize this intermediate through resonance.

  • Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acetyl group. This regenerates the aromatic ring, neutralizes the catalyst, and forms the final product, 2,5-dimethoxyacetophenone, along with HCl.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Restoration of Aromaticity AcCl Acetyl Chloride (CH₃COCl) Complex [CH₃COCl-AlCl₃] Complex AcCl->Complex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Acylium Acylium Ion [CH₃C=O]⁺ + [AlCl₄]⁻ Complex->Acylium DMB 1,4-Dimethoxybenzene Arenium Arenium Ion Intermediate (Sigma Complex) DMB->Arenium + Acylium Ion Product 2,5-Dimethoxyacetophenone Arenium->Product + [AlCl₄]⁻ Byproducts AlCl₃ + HCl

Caption: Reaction mechanism workflow.

Materials, Reagents, and Equipment

Reagent Data
ReagentFormulaMW ( g/mol )AmountMolesDensity (g/mL)
1,4-DimethoxybenzeneC₈H₁₀O₂138.1713.8 g0.10~1.05
Anhydrous Aluminum ChlorideAlCl₃133.3416.0 g0.12-
Acetyl ChlorideC₂H₃ClO78.508.3 mL0.111.104
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-1.326
Crushed IceH₂O18.02300 g-~0.92
Conc. Hydrochloric AcidHCl36.4650 mL-~1.18
5% Sodium BicarbonateNaHCO₃84.012 x 50 mL--
Brine (Saturated NaCl)NaCl58.4450 mL--
Anhydrous Magnesium SulfateMgSO₄120.37~10 g--
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • 125 mL dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Calcium chloride drying tubes

  • 1 L separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Recrystallization apparatus (Erlenmeyer flask, Hirsch funnel)

Detailed Experimental Protocol

This protocol is designed for a 0.10 molar scale synthesis. All operations involving anhydrous aluminum chloride and acetyl chloride must be performed in a certified chemical fume hood.

Workflow Overview

G Setup 1. Reaction Setup (Anhydrous) Charge 2. Reagent Charging (DCM, DMB, AlCl₃) Setup->Charge Addition 3. Add Acetyl Chloride (0-5 °C) Charge->Addition React 4. Reaction (RT, 2h) Addition->React Quench 5. Quenching (Ice/HCl) React->Quench Extract 6. Extraction & Washing Quench->Extract Dry 7. Drying & Filtration Extract->Dry Evap 8. Solvent Removal Dry->Evap Purify 9. Recrystallization Evap->Purify Characterize 10. Characterization Purify->Characterize

Caption: Experimental synthesis workflow.
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL dropping funnel. Place a thermometer in the central neck.

    • Protect all openings from atmospheric moisture using calcium chloride drying tubes.

  • Reagent Charging and Catalyst Addition:

    • To the flask, add 1,4-dimethoxybenzene (13.8 g, 0.10 mol) and 100 mL of dichloromethane (DCM). Stir the mixture until the solid dissolves completely.

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Crucial Step: While maintaining the temperature below 10 °C, add anhydrous aluminum chloride (16.0 g, 0.12 mol) in small portions over 15-20 minutes. The addition is exothermic and will produce HCl gas, which will be vented through the drying tube. A reddish-brown slurry will form.

  • Addition of Acetyl Chloride:

    • Dissolve acetyl chloride (8.3 mL, 0.11 mol) in 50 mL of DCM in the dropping funnel.

    • Add the acetyl chloride solution dropwise to the stirred, cooled reaction mixture over approximately 30-45 minutes. Ensure the internal temperature remains between 0-10 °C throughout the addition.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion. The color will typically darken.

  • Work-up: Quenching the Reaction:

    • Prepare a 1 L beaker containing 300 g of crushed ice and 50 mL of concentrated hydrochloric acid.

    • Safety First: In the fume hood, very slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This is a highly exothermic process that will release a significant amount of HCl gas. The aluminum chloride complex will hydrolyze.

  • Extraction and Washing:

    • Transfer the quenched mixture to a 1 L separatory funnel. Shake well and allow the layers to separate.

    • Remove the lower organic layer (DCM). Extract the aqueous layer with an additional 50 mL of DCM.

    • Combine the organic extracts and wash them sequentially with:

      • 50 mL of cold water

      • 2 x 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid; be cautious of gas evolution)

      • 50 mL of brine (to aid in drying)

  • Drying and Solvent Removal:

    • Dry the washed organic layer over anhydrous magnesium sulfate for 15-20 minutes.

    • Filter the drying agent by gravity filtration and collect the filtrate.

    • Remove the dichloromethane solvent using a rotary evaporator to yield the crude product as a brownish oil or low-melting solid.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot methanol or ethanol.

    • Dissolve the crude solid in the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry in a vacuum oven or desiccator.

Characterization of 2,5-Dimethoxyacetophenone

The purified product should be a white to pale yellow crystalline solid.

PropertyExpected Value
Appearance White to pale yellow solid
Melting Point 18-20 °C[3]
Boiling Point 155-158 °C at 11 mmHg[3]
Molecular Weight 180.20 g/mol [3]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.30 (d, 1H, Ar-H)

    • δ ~7.05 (dd, 1H, Ar-H)

    • δ ~6.90 (d, 1H, Ar-H)

    • δ ~3.85 (s, 3H, -OCH₃)

    • δ ~3.80 (s, 3H, -OCH₃)

    • δ ~2.60 (s, 3H, -COCH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~199.0 (C=O)

    • δ ~154.0, 153.5 (Ar-C-O)

    • δ ~128.0, 114.5, 113.0, 112.5 (Ar-C)

    • δ ~56.0, 55.8 (-OCH₃)

    • δ ~30.0 (-COCH₃)

  • IR (KBr, cm⁻¹):

    • ~1670 (C=O, aryl ketone stretch)

    • ~1280, 1040 (C-O, ether stretch)

    • ~1600, 1500 (C=C, aromatic ring stretch)

Safety and Hazard Management

Strict adherence to safety protocols is mandatory for this synthesis.

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing large amounts of heat and corrosive hydrogen chloride gas.[4][5] It can cause severe burns to skin, eyes, and the respiratory tract. Always handle in a fume hood under inert/dry conditions. Do not use water to extinguish fires involving AlCl₃; use a Class D fire extinguisher (for combustible metals) or dry sand.[5]

  • Acetyl Chloride: Extremely corrosive, flammable, and a potent lachrymator (tear-producing agent).[6] It reacts violently with water, alcohols, and bases.[6][7][8] Inhalation can cause severe respiratory damage. All handling must be done in a fume hood with appropriate PPE.

  • Dichloromethane (DCM): A volatile solvent. Inhalation of vapors can cause dizziness and nausea. It is a suspected carcinogen.

  • Personal Protective Equipment (PPE): At all times, wear chemical splash goggles, a flame-retardant lab coat, and heavy-duty, chemically resistant gloves (e.g., butyl rubber or Viton).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Reagents not anhydrous (wet AlCl₃, solvent, or glassware).- Ineffective catalyst (old or deactivated AlCl₃).- Insufficient reaction time or incorrect temperature.- Ensure all glassware is oven-dried. Use freshly opened or properly stored anhydrous reagents.- Use a fresh bottle of anhydrous AlCl₃.- Monitor the reaction by TLC and ensure it runs to completion.
Formation of Dark Tar - Reaction temperature was too high during AlCl₃ or acetyl chloride addition.- Quenching was too rapid or done at too high a temperature.- Maintain strict temperature control (0-10 °C) during additions.- Ensure quenching is performed slowly into a well-stirred ice/acid mixture.
Product is an Oil, Fails to Crystallize - Presence of impurities.- Residual solvent.- Re-purify by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).- Ensure all solvent is removed on the rotary evaporator. Try scratching the inside of the flask with a glass rod to induce crystallization.
Multiple Products on TLC/NMR - Polyacylation (less likely with acylation than alkylation).- Isomer formation (acylation at a different position).- Side reactions due to high temperatures.- Use a slight excess of 1,4-dimethoxybenzene relative to the acylating agent.- Maintain low reaction temperatures.

References

  • Chemistry 211 Experiment 1. (2012, November 14). Vertex AI Search.
  • Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. (2026, January 24). ResearchGate. Retrieved from [Link]

  • Synthesis of 2,5-dimethoxyacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Aluminum Chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Aluminum Chloride (anhydrous). (n.d.). Princeton EHS. Retrieved from [Link]

  • Safety Data Sheet: Acetyl chloride. (2019, January 15). Chemos GmbH & Co.KG. Retrieved from [Link]

  • CN101311162A - Method for preparing 2,5-dimethoxy phenylethylamine. (n.d.). Google Patents.
  • CN103570518A - Preparation method of 2,4-dimethoxyacetophenone. (n.d.). Google Patents.
  • FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. (n.d.). Theochem @ Mercer University. Retrieved from [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Jasperse Chem 365. Retrieved from [Link]

    • Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). Web Pages. Retrieved from [Link] एक्सपेरिमेंट्स/Friedel_Crafts_Alkylation.pdf

  • Friedel-Crafts Alkylation | Eastern Kentucky University. (n.d.). EduBirdie. Retrieved from [Link]

Sources

Application Note: 1,4-Dimethoxybenzene as a High-Purity Internal Standard for Quantitative ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Accuracy in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within pharmaceutical and chemical research, the precise quantification of molecular entities is paramount. While chromatographic techniques like HPLC and GC are workhorses for purity determination, they often rely on response factors that can introduce variability and may not detect non-chromophoric impurities.[1][2] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for determining the purity of substances with high accuracy and precision.[3][4][5] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a nucleus and the number of nuclei giving rise to that signal.[4]

The internal standard method is a cornerstone of high-precision qNMR.[6] An ideal internal standard must be a stable, high-purity compound that is chemically inert to both the analyte and the solvent.[1][7] Furthermore, its ¹H NMR spectrum should exhibit simple, well-resolved signals that do not overlap with those of the analyte.[1][6] This application note provides a comprehensive guide to the use of 1,4-dimethoxybenzene as an internal standard for ¹H NMR spectroscopy, detailing its properties, a step-by-step protocol for its application, and best practices for data acquisition and analysis to ensure reliable and traceable quantitative results.

Physicochemical Properties and Spectral Characteristics of 1,4-Dimethoxybenzene

1,4-Dimethoxybenzene (DMB), also known as hydroquinone dimethyl ether, is a commercially available, crystalline solid that is highly suitable for use as an internal standard in ¹H NMR. Its symmetrical structure gives rise to a simple and easily interpretable NMR spectrum.

Key attributes that make 1,4-dimethoxybenzene an excellent internal standard include:

  • High Purity and Stability: Available in high purity (≥99.0%), DMB is a stable solid under ambient conditions, which is crucial for accurate weighing.[8]

  • Simple ¹H NMR Spectrum: Its spectrum consists of two sharp singlets, minimizing the chance of signal overlap with the analyte.[9][10]

  • Chemical Inertness: DMB is chemically inert and does not typically react with common analytes or NMR solvents.[9]

  • Good Solubility: It exhibits good solubility in a range of common deuterated organic solvents.[11]

The chemical structure and proton environments of 1,4-dimethoxybenzene are illustrated below.

Figure 1. Chemical structure of 1,4-dimethoxybenzene highlighting the two distinct proton environments.

The quantitative data for 1,4-dimethoxybenzene is summarized in the table below.

PropertyValueSource
Molecular FormulaC₈H₁₀O₂[8][10]
Molecular Weight138.16 g/mol [8][10]
Melting Point54-56 °C[8]
Boiling Point213 °C[8]
¹H NMR Spectral Data
Methoxy Protons (6H, singlet)~3.75 ppm (in CDCl₃)[10]
Aromatic Protons (4H, singlet)~6.83 ppm (in CDCl₃)[10]
Solubility
WaterSparingly soluble[11]
Organic Solvents (e.g., Chloroform, Acetone, Ethanol)Good solubility[11]

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed protocol for using 1,4-dimethoxybenzene as an internal standard for the purity determination of an analyte by ¹H qNMR.

Sources

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of 1,4-Dimethoxybenzene in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the ability to construct complex molecular architectures with precision and efficiency is paramount. Metal-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled control.[1] Among the vast array of aromatic building blocks, 1,4-dimethoxybenzene and its derivatives hold a special significance. The two methoxy groups, being strong electron-donating substituents, activate the aromatic ring, influencing its reactivity and regioselectivity in a predictable manner. This inherent electronic property makes 1,4-dimethoxybenzene an attractive substrate for a variety of palladium-catalyzed transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1,4-dimethoxybenzene and its halogenated counterparts in key cross-coupling reactions. Beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each transformation, offering insights into the causal relationships between reaction components and outcomes. The protocols provided herein are designed to be self-validating, grounded in established scientific literature, and presented with the clarity required for successful implementation in a laboratory setting.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and organic materials.[2] The reaction involves the palladium-catalyzed cross-coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.[3] For substrates like halogenated 1,4-dimethoxybenzenes, the electron-rich nature of the aromatic ring facilitates the initial oxidative addition step, a key process in the catalytic cycle.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[3] The process is initiated by the oxidative addition of the aryl halide (e.g., 1-bromo-2,5-dimethoxybenzene) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[4]

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)(L₂)X Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(L₂)Ar' Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar'B(OH)₂ Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) Ar-X ArX Ar-X->Ar-Pd(II)-X(L2)

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Protocol: Synthesis of 2,5-Dimethoxy-4'-methylbiphenyl

This protocol details the Suzuki-Miyaura coupling of 1-bromo-2,5-dimethoxybenzene with 4-methylphenylboronic acid.

Materials:

  • 1-Bromo-2,5-dimethoxybenzene

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, deionized and degassed

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2,5-dimethoxybenzene (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

  • Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (8 mL) and degassed water (2 mL) to the Schlenk flask via syringe.

  • Catalyst Addition: Add the prepared catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.

ParameterCondition
Aryl Halide 1-Bromo-2,5-dimethoxybenzene
Boronic Acid 4-Methylphenylboronic acid
Catalyst Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent Toluene/Water (4:1)
Temperature 100 °C
Time 12-24 h
Typical Yield 85-95%

Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction, a palladium-catalyzed vinylation of aryl or vinyl halides, is a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of substituted alkenes.[5][6] Halogenated 1,4-dimethoxybenzenes are excellent substrates for this reaction, readily undergoing coupling with a variety of alkenes. The electron-donating methoxy groups can influence the regioselectivity of the alkene insertion.

Mechanistic Insights

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by the coordination and migratory insertion of the alkene into the aryl-palladium bond.[7] A subsequent β-hydride elimination step forms the desired alkene product and a hydridopalladium complex. The catalytic cycle is completed by the reductive elimination of HX with the aid of a base, regenerating the Pd(0) catalyst.[7]

Heck_Reaction_Workflow cluster_0 Heck Reaction Experimental Workflow Start Start Setup Combine Aryl Halide, Alkene, Base, and Solvent Start->Setup Inert Establish Inert Atmosphere Setup->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Heat Heat to Reaction Temperature Catalyst->Heat Monitor Monitor Reaction Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Purification by Chromatography Workup->Purify End End Purify->End

Figure 2: Experimental workflow for a typical Heck reaction.

Protocol: Synthesis of 1-(2,5-Dimethoxyphenyl)-2-phenylethene

This protocol describes the Heck reaction between 1-iodo-2,5-dimethoxybenzene and styrene.

Materials:

  • 1-Iodo-2,5-dimethoxybenzene

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and condenser, dissolve 1-iodo-2,5-dimethoxybenzene (1.0 mmol, 1.0 equiv) and styrene (1.2 mmol, 1.2 equiv) in anhydrous DMF (10 mL).

  • Reagent Addition: Add triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.

  • Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15 minutes.

  • Catalyst Addition: To the degassed solution, add palladium(II) acetate (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into water (50 mL). Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic extracts, wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to obtain the desired stilbene derivative.

ParameterCondition
Aryl Halide 1-Iodo-2,5-dimethoxybenzene
Alkene Styrene
Catalyst Pd(OAc)₂ (2 mol%)
Ligand P(o-tol)₃ (4 mol%)
Base Et₃N (1.5 equiv)
Solvent DMF
Temperature 100 °C
Time 6-12 h
Typical Yield 75-90%

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[9] Iodinated 1,4-dimethoxybenzenes are particularly well-suited substrates for this transformation. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[8]

Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki and Heck reactions, involving oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which is the active species that participates in the transmetalation step with the palladium complex. The amine base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

Protocol: Synthesis of 1-(2,5-Dimethoxyphenyl)-2-phenylethyne

This protocol outlines the Sonogashira coupling of 1-iodo-2,5-dimethoxybenzene with phenylacetylene.

Materials:

  • 1-Iodo-2,5-dimethoxybenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add 1-iodo-2,5-dimethoxybenzene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous and degassed THF (10 mL) and triethylamine (5 mL) via syringe.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (30 mL) and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired aryl alkyne.

ParameterCondition
Aryl Halide 1-Iodo-2,5-dimethoxybenzene
Alkyne Phenylacetylene
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%)
Cu Co-catalyst CuI (6 mol%)
Base Et₃N
Solvent THF
Temperature Room Temperature
Time 2-6 h
Typical Yield 90-98%

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides or triflates and amines.[10][11] This reaction has revolutionized the synthesis of anilines and other N-aryl compounds, which are key components in many pharmaceuticals and agrochemicals. The electron-rich nature of bromo-1,4-dimethoxybenzene makes it a suitable substrate for this transformation, often requiring carefully selected ligands to achieve high yields.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition and the reductive elimination steps.[12]

Buchwald_Hartwig_Cycle cluster_0 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L₂)X Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(L₂)(HNR'R'')]⁺X⁻ OxAdd->AmineCoord Amine Coordination Deprotonation Ar-Pd(II)(L₂)(NR'R'') AmineCoord->Deprotonation Deprotonation RedElim Ar-NR'R'' Deprotonation->RedElim Reductive Elimination RedElim->Pd0 ArX ArX ArX->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base Base->Deprotonation

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Synthesis of N-Phenyl-2,5-dimethoxyaniline

This protocol describes the amination of 1-bromo-2,5-dimethoxybenzene with aniline.

Materials:

  • 1-Bromo-2,5-dimethoxybenzene

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

  • Glovebox or Schlenk line

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add 1-bromo-2,5-dimethoxybenzene (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).

  • Amine Addition: Add aniline (1.2 mmol, 1.2 equiv) to the vial.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete in 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a plug of celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired N-arylated product.

ParameterCondition
Aryl Halide 1-Bromo-2,5-dimethoxybenzene
Amine Aniline
Catalyst Pd₂(dba)₃ (1 mol% Pd)
Ligand XPhos (2.4 mol%)
Base NaOtBu (1.4 equiv)
Solvent Toluene
Temperature 100 °C
Time 12-24 h
Typical Yield 80-95%

C-H Activation/Functionalization: A Modern Approach to Arylation

Direct C-H activation has emerged as a powerful strategy for the formation of C-C bonds, circumventing the need for pre-functionalized starting materials. The electron-rich C-H bonds of 1,4-dimethoxybenzene are susceptible to direct arylation with aryl halides, offering a more atom-economical route to biaryl synthesis compared to traditional cross-coupling methods.

Mechanistic Principles

Palladium-catalyzed C-H arylation often proceeds through a concerted metalation-deprotonation (CMD) mechanism. In this pathway, a Pd(II) species coordinates to the arene, and a C-H bond is cleaved with the assistance of a base or an internal directing group, forming a palladacycle intermediate. This intermediate then undergoes reaction with an aryl halide, typically through an oxidative addition/reductive elimination sequence, to afford the biaryl product and regenerate the active palladium catalyst.

Protocol: Direct C-H Arylation of 1,4-Dimethoxybenzene with 4-Bromotoluene

This protocol provides a method for the direct arylation of 1,4-dimethoxybenzene.

Materials:

  • 1,4-Dimethoxybenzene

  • 4-Bromotoluene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a sealable reaction tube equipped with a magnetic stir bar, add palladium(II) acetate (0.05 mmol, 5 mol%), potassium carbonate (3.0 mmol, 3.0 equiv), and pivalic acid (0.5 mmol, 0.5 equiv).

  • Reagent Addition: Add 4-bromotoluene (1.0 mmol, 1.0 equiv) and 1,4-dimethoxybenzene (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous DMAc (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C with stirring. Monitor the reaction by GC-MS. The reaction is typically complete within 24 hours.

  • Workup: Cool the reaction to room temperature, and dilute with ethyl acetate (25 mL). Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Purification: Wash the filtrate with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to isolate the desired biaryl product.

ParameterCondition
Arene 1,4-Dimethoxybenzene
Aryl Halide 4-Bromotoluene
Catalyst Pd(OAc)₂ (5 mol%)
Base K₂CO₃ (3.0 equiv)
Additive Pivalic acid (0.5 equiv)
Solvent DMAc
Temperature 120 °C
Time 24 h
Typical Yield 60-75%

Conclusion

The protocols and insights provided in these application notes underscore the versatility of 1,4-dimethoxybenzene as a substrate in a range of pivotal metal-catalyzed cross-coupling reactions. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalysts, ligands, and reaction conditions, researchers can effectively leverage the unique electronic properties of this building block to construct complex molecular targets. The detailed, step-by-step procedures are intended to serve as a reliable starting point for laboratory synthesis, empowering scientists in the fields of drug discovery and materials science to advance their research endeavors.

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  • Royal Society of Chemistry. (n.d.). Pd-catalyzed selective N(3)-ortho C–H arylation of 1,4-disubstituted 1,2,3-triazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, February 23). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) ADC-Based Palladium Catalysts for Aqueous Suzuki–Miyaura Cross-Coupling Exhibit Greater Activity than the Most Advantageous Catalytic Systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved from [Link]

  • HETEROCYCLES. (2009). copper(i)-catalyzed direct arylation of 1,4-disubstituted 1,2,3-triazoles with. Retrieved from [Link]

  • ResearchGate. (2014, March 20). (PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope using the conditions of Table 1. Reaction conditions:. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • University of Missouri-Kansas City. (2007). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2022, June 22). The Heck Reaction: Reaction mechanism and tutorial. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope for Sonogashira reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). The substrate scope for a photocatalytic Sonogashira reaction using a mixed Cu/Pd catalyst. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Catalyst Deactivation in Friedel-Crafts Acylation of 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Friedel-Crafts acylation of 1,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation in this crucial synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the success of your experiments.

Introduction: The Challenge of Acylating Activated Aromatic Ethers

The Friedel-Crafts acylation of 1,4-dimethoxybenzene is a cornerstone reaction for the synthesis of valuable intermediates, such as 2,5-dimethoxyacetophenone, a precursor in the pharmaceutical and fine chemical industries. However, this reaction is notoriously plagued by catalyst deactivation.[1] The high electron density of the aromatic ring, which makes it highly reactive, also contributes to strong interactions with the catalyst, leading to a rapid loss of activity. This guide will illuminate the mechanisms behind this deactivation and provide actionable solutions to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst deactivation in the Friedel-Crafts acylation of 1,4-dimethoxybenzene.

Q1: What are the primary causes of catalyst deactivation in this reaction?

A1: Catalyst deactivation in the Friedel-Crafts acylation of 1,4-dimethoxybenzene is primarily caused by two mechanisms, depending on the type of catalyst used:

  • For Lewis Acid Catalysts (e.g., AlCl₃, FeCl₃): The primary deactivation pathway is the formation of a stable complex between the Lewis acid and the carbonyl oxygen of the ketone product (2,5-dimethoxyacetophenone).[2] This complex is often strong and irreversible under reaction conditions, sequestering the catalyst and rendering it inactive for further cycles. Consequently, stoichiometric or even excess amounts of the Lewis acid are often required.[2]

  • For Solid Acid Catalysts (e.g., Zeolites, Ion-Exchange Resins): Deactivation is more complex and can occur through several mechanisms:

    • Coke Formation: The highly activated aromatic substrate and product can undergo side reactions on the acidic sites of the catalyst, leading to the formation of high-molecular-weight byproducts, or "coke," which block the catalyst's pores and active sites.[3]

    • Pore Blockage: The adsorption of the reactant (1,4-dimethoxybenzene) and, more significantly, the product (2,5-dimethoxyacetophenone) within the catalyst's pores can inhibit the diffusion of other molecules to the active sites.[3]

    • Leaching of Active Sites: In some solid acid catalysts, the active species (e.g., sulfonic acid groups in resins) can be slowly removed from the support material under the reaction conditions.

Q2: Which type of catalyst is generally more susceptible to deactivation in this reaction?

A2: Both traditional Lewis acids and solid acids are susceptible to deactivation, but in different ways. Homogeneous Lewis acids like AlCl₃ are consumed stoichiometrically due to strong product inhibition, which can be considered a form of deactivation.[2] Heterogeneous solid acids, while offering the advantage of being easily separable and potentially reusable, often suffer from a gradual loss of activity over several runs due to coking and fouling.[1] Cation exchange resins such as Amberlyst-15 and Indion-125 have shown good activity and can be regenerated.[1]

Q3: Can I regenerate a deactivated catalyst?

A3: Yes, catalyst regeneration is often possible, and the method depends on the type of catalyst and the nature of the deactivation:

  • Solid Acid Catalysts (Zeolites): Deactivated zeolites can often be regenerated by calcination (heating to a high temperature, typically around 500 °C, in a stream of air) to burn off the deposited coke.[4]

  • Ion-Exchange Resins (e.g., Amberlyst-15): These can typically be regenerated by washing with a solvent to remove adsorbed organic species, followed by treatment with an acid (e.g., HCl) to restore the active sulfonic acid sites.[1]

  • Lewis Acids (e.g., AlCl₃): Due to the formation of stable complexes, regeneration of traditional Lewis acids is generally not practical in a laboratory setting. The catalyst is typically quenched during the reaction workup.

Q4: How do reaction conditions influence the rate of catalyst deactivation?

A4: Reaction conditions play a critical role in the rate of catalyst deactivation:

  • Temperature: Higher temperatures can increase the rate of side reactions that lead to coke formation on solid acid catalysts. However, in some cases, elevated temperatures can also help prevent deactivation by facilitating the desorption of products from the catalyst surface.

  • Solvent: The choice of solvent can impact catalyst stability. Polar solvents can sometimes compete with the reactants for active sites, potentially mitigating deactivation. The use of non-polar solvents may favor the adsorption of the polar product, leading to faster deactivation.

  • Reactant Ratio: Using an excess of the acylating agent can sometimes lead to a higher concentration of byproducts that contribute to coking. Conversely, an excess of the aromatic substrate can, in some cases, help maintain catalyst activity.[3]

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the Friedel-Crafts acylation of 1,4-dimethoxybenzene.

Issue 1: Low or No Product Yield

A low or non-existent yield of 2,5-dimethoxyacetophenone is the most common problem. Follow this troubleshooting workflow to identify the root cause.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Catalyst 1. Catalyst Activity Check Start->Check_Catalyst Moisture Is the catalyst fresh and anhydrous? (Especially for Lewis Acids) Check_Catalyst->Moisture Yes Stoichiometry Is the catalyst loading sufficient? (Stoichiometric for Lewis Acids) Check_Catalyst->Stoichiometry No Check_Reagents 2. Reagent Quality Check Moisture->Check_Reagents Yes Solution1 Solution: Use fresh, anhydrous catalyst. Increase catalyst loading. Moisture->Solution1 No Stoichiometry->Solution1 Substrate_Purity Is 1,4-dimethoxybenzene pure? Check_Reagents->Substrate_Purity Yes Acylating_Agent Is the acylating agent (e.g., acetic anhydride) fresh and free of acetic acid? Check_Reagents->Acylating_Agent No Check_Conditions 3. Reaction Conditions Check Substrate_Purity->Check_Conditions Yes Solution2 Solution: Purify starting materials. Use fresh acylating agent. Substrate_Purity->Solution2 No Acylating_Agent->Solution2 Temperature Is the reaction temperature optimal? Check_Conditions->Temperature Yes Time Is the reaction time sufficient? Check_Conditions->Time No Mixing Is stirring adequate to ensure proper mixing? Temperature->Mixing Yes Solution3 Solution: Optimize temperature and time. Ensure efficient stirring. Temperature->Solution3 No Time->Solution3 Mixing->Start If still low yield, consider catalyst regeneration or alternative catalyst. Mixing->Solution3 No Lewis_Acid_Deactivation Reactants 1,4-Dimethoxybenzene + Acylating Agent Product 2,5-Dimethoxyacetophenone Reactants->Product Catalyzed by AlCl₃ Catalyst AlCl₃ (Active Catalyst) Deactivated_Complex [Product-AlCl₃] Complex (Inactive) Catalyst->Deactivated_Complex Product->Deactivated_Complex Forms stable complex with Solid_Acid_Deactivation Active_Catalyst Solid Acid Catalyst (e.g., Zeolite with open pores) Pore_Blockage Pore Blockage (Adsorbed molecules) Active_Catalyst->Pore_Blockage Strong adsorption of reactants/products Coking Coke Formation (Polymeric deposits) Active_Catalyst->Coking Side reactions on acidic sites Reactants Reactants & Products Reactants->Active_Catalyst Reactants->Pore_Blockage Reactants->Coking Deactivated_Catalyst Deactivated Catalyst Pore_Blockage->Deactivated_Catalyst Coking->Deactivated_Catalyst

Sources

Technical Support Center: Regioselectivity in the Halogenation of 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the halogenation of 1,4-dimethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are working with this common but nuanced electrophilic aromatic substitution. Here, we will dissect the critical parameters governing regioselectivity, troubleshoot common experimental hurdles, and provide validated protocols to ensure the successful and selective synthesis of mono-halogenated products.

Section 1: Understanding the Regioselectivity of 1,4-Dimethoxybenzene

The halogenation of 1,4-dimethoxybenzene is a classic example of electrophilic aromatic substitution where the regiochemical outcome is dictated by the powerful activating and directing effects of the two methoxy groups.

Q1: Why is 1,4-dimethoxybenzene so reactive, and why does halogenation occur at the 2-position?

Answer: The high reactivity of 1,4-dimethoxybenzene stems from the strong electron-donating nature of the two methoxy (-OCH₃) groups. Through resonance, these groups donate electron density to the aromatic ring, making it highly nucleophilic and thus, very susceptible to attack by electrophiles.

The regioselectivity is governed by the ortho-, para-directing nature of the methoxy groups. Since the para positions are already occupied, substitution is directed to the positions ortho to each methoxy group (positions 2, 3, 5, and 6). Due to the molecule's symmetry, these four positions are electronically equivalent. The initial substitution will occur at any one of these positions, typically designated as the 2-position, to yield 2-halo-1,4-dimethoxybenzene.

The mechanism involves the attack of the electron-rich ring on the electrophile (e.g., Br⁺), forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The positive charge in this intermediate is particularly well-stabilized when the attack occurs at the ortho position, as the adjacent methoxy group can donate a lone pair of electrons to delocalize the charge.

G cluster_0 Electrophilic Attack at C2 Start 1,4-Dimethoxybenzene TransitionState Sigma Complex (Resonance Stabilized) Start->TransitionState + E+ Electrophile E+ Product 2-Halo-1,4-dimethoxybenzene TransitionState->Product - H+ H_ion H+

Caption: Mechanism of electrophilic substitution on 1,4-dimethoxybenzene.

Section 2: Troubleshooting Guide for Halogenation Reactions

This section addresses specific issues that may arise during the halogenation of 1,4-dimethoxybenzene.

Issue 1: Poor Regioselectivity - Formation of 2,5-Dihalogenated Byproduct

Q: My reaction is producing a significant amount of the 2,5-dihalogenated product. How can I improve the selectivity for the mono-halogenated product?

A: This is the most common challenge and arises because the mono-halogenated product, 2-halo-1,4-dimethoxybenzene, is still highly activated and can readily undergo a second substitution. The key is to control the reaction conditions carefully.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: Using more than one equivalent of the halogenating agent will inevitably lead to di-substitution.

    • Solution: Carefully measure and use no more than 1.0 equivalent of the halogenating agent. In some cases, using a slight excess of 1,4-dimethoxybenzene (e.g., 1.1 equivalents) can help consume the halogenating agent before it reacts with the product.

  • High Reactivity of Halogenating Agent: Stronger halogenating agents (e.g., Br₂ with a Lewis acid) can be difficult to control.

    • Solution: Opt for milder and more selective reagents. For bromination, N-Bromosuccinimide (NBS) is an excellent choice over elemental bromine. For chlorination, N-Chlorosuccinimide (NCS) can be used.

  • Elevated Reaction Temperature: Higher temperatures increase the reaction rate, often favoring the more thermodynamically stable di-substituted product.

    • Solution: Perform the reaction at a lower temperature. Start at 0 °C or even -10 °C and allow the reaction to slowly warm to room temperature while monitoring its progress.

  • Prolonged Reaction Time: Allowing the reaction to stir for too long after the starting material is consumed will increase the likelihood of a second halogenation.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to an acceptable level. A study on the bromination of 1,4-dimethoxybenzene with NBS noted that with 2 equivalents of NBS, the di-brominated product was formed in excellent yield within just 5 minutes, highlighting the high reactivity.[1]

Caption: Troubleshooting workflow for controlling regioselectivity.

Issue 2: Low or No Conversion to Product

Q: I am not observing any product formation, or the conversion is very low. What could be the issue?

A: While 1,4-dimethoxybenzene is highly activated, certain conditions can lead to failed reactions, particularly with less reactive halogens like iodine.

Potential Causes & Solutions:

  • Inactive Reagents: The halogenating agent may have degraded over time.

    • Solution: Use a fresh bottle of the reagent or purify it before use. For example, NBS can be recrystallized from water.

  • Insufficiently Reactive Halogenating System (especially for Iodination): Elemental iodine (I₂) is not electrophilic enough to react with even activated aromatic rings on its own.

    • Solution: Iodination requires an oxidizing agent to generate a more potent electrophilic iodine species ("I⁺"). Common systems include I₂ with an oxidant like hydrogen peroxide (H₂O₂) or using reagents like Phenyliodine diacetate (PIDA) with I₂.[2] One study noted that the I₂/H₂O₂ system under solvent-free conditions failed to iodinate 1,4-dimethoxybenzene, indicating the importance of the right reaction medium and activating system.[3]

  • Poor Solvent Choice: The solvent can significantly impact the reaction.

    • Solution: Ensure your starting material is soluble in the chosen solvent. For many halogenations, solvents like dichloromethane (DCM), chloroform, or acetonitrile are effective. For bromination with NBS, acetonitrile is often a good choice.

Issue 3: Difficulty in Product Purification

Q: I am struggling to separate my desired mono-halogenated product from the starting material and the di-halogenated byproduct. Any suggestions?

A: The similar polarities of 1,4-dimethoxybenzene, its mono-halogenated, and its di-halogenated derivatives can make separation by column chromatography challenging.

Potential Causes & Solutions:

  • Co-elution in Chromatography: The spots or peaks may overlap significantly.

    • Solution 1 (Optimize Chromatography): Use a shallow solvent gradient and high-quality silica gel. A solvent system of ethyl acetate in hexanes or petroleum ether is a good starting point. Experiment with small percentages of ethyl acetate (e.g., 1-5%) to achieve better separation.

    • Solution 2 (Recrystallization): If the product is a solid, recrystallization can be a highly effective method for purification. 2-Bromo-1,4-dimethoxybenzene, for instance, is a solid that can be recrystallized.[4] Choose a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in solution.

    • Solution 3 (Optimize the Reaction): The easiest purification is one that is not needed. Focus on optimizing the reaction as described in "Issue 1" to minimize the formation of byproducts in the first place.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which halogenating agent is best for selective mono-halogenation?

A: The "best" agent depends on the specific halogen you are introducing and the scale of your reaction.

  • Bromination: N-Bromosuccinimide (NBS) is generally preferred over Br₂ for laboratory-scale synthesis due to its solid nature (easier to handle) and milder reactivity, which allows for better control.

  • Chlorination: For controlled chlorination, N-Chlorosuccinimide (NCS) is a good choice. Some industrial processes may use elemental chlorine in the presence of a catalyst like titanium tetrachloride, but this requires specialized equipment.[5][6]

  • Iodination: A combination of elemental iodine (I₂) and an activator/oxidant is necessary. The PIDA/I₂ system in DCM is a reliable method.[2]

Q2: Does this reaction require a Lewis acid catalyst?

A: No. Unlike the halogenation of less reactive aromatic rings like benzene, 1,4-dimethoxybenzene is so strongly activated by the two methoxy groups that a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is not required.[7][8] In fact, adding a Lewis acid would likely lead to a very rapid, uncontrolled reaction resulting in significant amounts of the di-halogenated product and potential degradation of the starting material.

Q3: What are typical yields for these reactions?

A: Yields can vary significantly based on the specific protocol and success in controlling selectivity. Well-optimized reactions can achieve high yields.

HalogenationReagent SystemSolventTypical Yield (Mono-halogenated)Reference
Bromination NBS (1 equiv.)Acetonitrile>80%[1]
Chlorination Cl₂ / TiCl₄ (cat.)DichlorobenzeneHigh conversion (patent data)[5]
Iodination PIDA / I₂DCM83%[2]

Section 4: Experimental Protocols

Protocol 1: Selective Mono-bromination using NBS

This protocol is adapted from procedures that emphasize selectivity.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,4-dimethoxybenzene (1.0 equiv.) and dissolve it in acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 equiv.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using 10% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Quench & Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (to remove any unreacted bromine), followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield 2-bromo-1,4-dimethoxybenzene.

Protocol 2: Mono-iodination using PIDA and I₂

This protocol is based on a reported synthesis of 2-iodo-1,4-dimethoxybenzene.[2]

  • Setup: In a Schlenk tube under a nitrogen atmosphere, combine 1,4-dimethoxybenzene (1.0 equiv.), Phenyliodine diacetate (PIDA) (1.5 equiv.), and elemental iodine (I₂) (1.0 equiv.).

  • Solvent Addition: Add dichloromethane (DCM) to the tube.

  • Reaction: Stir the mixture at 60 °C. The original procedure was for an arylaldehyde, so temperature may be adjusted downwards for the more activated dimethoxybenzene. Monitor the reaction by TLC.

  • Workup: After completion, cool the mixture to room temperature. Dilute with DCM and wash sequentially with saturated aqueous sodium thiosulfate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (a reported eluent is petroleum ether:ethyl acetate = 150:1) to obtain 2-iodo-1,4-dimethoxybenzene.

References

  • Regioselectivity in the Nitration of Dialkoxybenzenes. The Journal of Organic Chemistry. Available at: [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Available at: [Link]

  • Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. Available at: [Link]

  • Method for manufacturing chlor-1,4-dimethoxybenzene.Google Patents (EP1832568A1).
  • Process for the preparation of chloro-1,4-dimethoxybenzene.Google Patents (DE102006010923A1).
  • Iodination of p-dimethoxybenzene under non-organic solvent free conditions without organic solvents? Sciencemadness Discussion Board. Available at: [Link]

  • Asymmetric Etherification of 1,4-dihydroxybenzene. Sciencemadness Discussion Board. Available at: [Link]

  • Mechanism of Dialkylation of 1,4-Dimethoxybenzene. YouTube. Available at: [Link]

  • Iodination of Organic Compounds Using the Reagent System I2–30% aq. H2O2 under Organic Solvent-free Reaction Conditions. Acta Chimica Slovenica. Available at: [Link]

  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Concordia College Chemistry Department. Available at: [Link]

  • Reaction of 2-bromo-1,4-dimethoxybenzene with various nucleophiles via aryne reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Supporting Information For: PIDA/I2 Mediated Regioselective Iodination of Arylaldehydes. The Royal Society of Chemistry. Available at: [Link]

  • SUPPORTING INFORMATION: A General and Practical Method for the Regioselective Bromination of Arenes and Heteroarenes. The Royal Society of Chemistry. Available at: [Link]

  • Halogenation of Benzene. Chemistry Steps. Available at: [Link]

  • Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Wisconsin-La Crosse. Available at: [Link]

  • 2-Chloro-1,4-Dimethoxybenzene as a Novel Catalytic Cofactor for Oxidation of Anisyl Alcohol by Lignin Peroxidase. National Institutes of Health (NIH). Available at: [Link]

  • Preparation of 1,4-dimethoxybenzene. PrepChem.com. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • The halogenation of benzene - electrophilic substitution. Chemguide. Available at: [Link]

  • Crystals of 2-bromo-1,4-dimethoxybenzene. Reddit. Available at: [Link]

  • Preparation method of 2-bromo-1, 3-dimethoxybenzene.Google Patents (CN111269094B).
  • Process for producing aromatic iodine compound.Google Patents (EP1837324B1).
  • Rules for benzene halogenation. Chemistry Stack Exchange. Available at: [Link]

  • 1,4-dimethoxybenzene (0.50 mol) and chlorobenzene (0.50 mol) were... Pearson+. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Available at: [Link]

  • Favorskii rearrangement question. Sciencemadness Discussion Board. Available at: [Link]

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Technical Support Center: Recrystallization of 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An advanced guide to the purification of 1,4-dimethoxybenzene by recrystallization, designed for researchers and drug development professionals. This technical support center provides in-depth troubleshooting and frequently asked questions to address challenges encountered during the purification process.

As a Senior Application Scientist, this guide is structured to move beyond simple procedural steps and delve into the causality behind experimental choices. The core principle of recrystallization is leveraging differential solubility to separate a target compound from its impurities. For 1,4-dimethoxybenzene, a common intermediate in organic synthesis, achieving high purity is paramount for downstream applications. This guide provides a self-validating framework to troubleshoot and optimize this critical purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 1,4-dimethoxybenzene?

The choice of solvent is the most critical parameter in recrystallization.[1] An ideal solvent should dissolve the solute (1,4-dimethoxybenzene) completely at its boiling point but only sparingly at low temperatures.[2] This temperature-dependent solubility differential is what enables the recovery of the purified compound upon cooling.

For 1,4-dimethoxybenzene, several solvents can be effective:

  • Methanol/Ethanol: Alcohols are frequently used and are a good starting point.[3][4] They are effective at dissolving 1,4-dimethoxybenzene when hot and have a steep enough solubility curve to allow for good recovery when cold.

  • Mixed Solvents: A combination of solvents can be used when no single solvent has the ideal properties.[5] For instance, dissolving the compound in a "good" solvent (like ether or acetone) where it is highly soluble, and then adding a "bad" solvent (like petroleum ether or water) in which it is poorly soluble until the solution becomes turbid (the saturation point) is a common technique.[6]

The key is to perform small-scale solvent screening tests to identify the optimal system for your specific crude material.

Q2: How do I know how much solvent to use?

The goal is to use the minimum amount of hot solvent required to fully dissolve the crude solid.[3][7] This creates a saturated or near-saturated solution at the solvent's boiling point. Using too much solvent will reduce the yield, as a significant amount of the product will remain dissolved even after cooling.[5]

Causality: The formation of crystals depends on the solution becoming supersaturated as it cools. If the solution is too dilute (too much solvent), it may not reach supersaturation upon cooling, resulting in poor or no crystal formation.

Q3: How can I assess the purity of my recrystallized 1,4-dimethoxybenzene?

The most common and straightforward method is melting point determination. A pure crystalline solid has a sharp, defined melting point. Impurities disrupt the crystal lattice, typically causing the melting point to become depressed and broaden over a range of temperatures.

  • Crude 1,4-dimethoxybenzene: Will have a lower and broader melting point range.

  • Pure 1,4-dimethoxybenzene: The literature melting point is 54-56 °C.[6][8] A successful recrystallization should yield crystals with a sharp melting point within this range. It is good practice to measure the melting point of your crude material and compare it to the recrystallized product to confirm an increase in purity.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Problem 1: The solid will not completely dissolve in the hot solvent.

  • Possible Cause A: Insufficient Solvent. You may not have added enough solvent to reach the saturation point at that temperature.

    • Solution: Add a small additional volume of the hot solvent to the boiling solution. Continue adding solvent in small increments until the solid just dissolves.[7] Be patient, as some solids take time to dissolve.

  • Possible Cause B: Insoluble Impurities. Your crude material may contain impurities that are insoluble in the chosen solvent.

    • Solution: If a small amount of solid material remains after adding a reasonable amount of solvent, it is likely an insoluble impurity. Perform a hot gravity filtration to remove the impurity from the hot solution before allowing it to cool.

Problem 2: No crystals form after the solution has cooled.

  • Possible Cause A: Supersaturation. The solution may be supersaturated, meaning the solute has not yet begun to precipitate out of solution even though the concentration is above its solubility limit at that temperature.

    • Solution 1 (Induce Nucleation): Scratch the inner wall of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass provide a surface for nucleation, initiating crystal growth.[9]

    • Solution 2 (Seed Crystals): Add a tiny "seed" crystal of the pure compound to the solution. This provides a pre-formed template for other molecules to crystallize onto.[9]

  • Possible Cause B: Too Much Solvent. As discussed in the FAQs, an overly dilute solution will not become saturated upon cooling.

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[9] Once the volume is reduced, allow the solution to cool again.

Problem 3: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[10] This often happens when a solid's melting point is lower than the boiling point of the solvent, or when the solution is highly impure, causing a significant melting point depression.[9] Since the melting point of 1,4-dimethoxybenzene (54-56 °C) is below the boiling point of many common solvents (e.g., water, ethanol), this can be a specific concern.

  • Solution 1: Reheat and Add More Solvent. The oil may have formed because the solution became saturated at a temperature above the compound's melting point. Reheat the solution until the oil redissolves completely. Add a bit more solvent to ensure the saturation point is reached at a lower temperature during cooling.[9]

  • Solution 2: Lower the Cooling Temperature Slowly. Allow the solution to cool more slowly. Rapid cooling can favor oil formation.

  • Solution 3: Change Solvents. Select a solvent with a lower boiling point.

Problem 4: The final yield is very low.

  • Possible Cause A: Too Much Solvent Used. This is the most common reason for low yield.

    • Solution: In future attempts, be more meticulous about adding the minimum amount of hot solvent. You can attempt to recover some product from the filtrate by evaporating some of the solvent and re-cooling.

  • Possible Cause B: Premature Crystallization. Crystals may have formed during a hot gravity filtration step and were lost.

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely. Use a fluted filter paper to maximize the filtration speed.

  • Possible Cause C: Excessive Washing. Washing the collected crystals with too much solvent, or with room-temperature solvent, will dissolve some of the product.

    • Solution: Wash the crystals on the filter funnel with a minimal amount of ice-cold solvent. The compound's solubility will be lowest in the cold solvent, minimizing loss.[7]

Physical & Chemical Properties

A summary of key quantitative data for 1,4-dimethoxybenzene is provided below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₀O₂[11]
Molecular Weight 138.17 g/mol [11]
Appearance White crystalline solid/flakes[6][12][13]
Melting Point 54 - 56 °C (129 - 133 °F)[6][8]
Boiling Point 213 °C (415 °F)[6][8]
Solubility
    in Water0.8 g/L (20 °C), slightly soluble[6][12]
    in AlcoholSoluble / Very Soluble[12][13]
    in EtherVery Soluble[12][13]
    in BenzeneVery Soluble[12]
    in AcetoneSoluble[12]
Detailed Experimental Protocol

This protocol provides a self-validating workflow for the recrystallization of 1,4-dimethoxybenzene using methanol.

Materials:

  • Crude 1,4-dimethoxybenzene

  • Methanol

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel and fluted filter paper (for optional hot filtration)

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude 1,4-dimethoxybenzene (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a small volume of methanol (e.g., 5-10 mL) and a boiling chip. Heat the mixture gently on a hot plate.

  • Achieve Saturation: Bring the solvent to a boil. Add more methanol in small portions, swirling after each addition, until the solid has just completely dissolved.[7] Avoid adding an excess of solvent.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove the impurities.

  • Cooling and Crystallization: Cover the flask with a watch glass and set it aside on an insulated surface (e.g., a cork ring or wooden block) to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for an additional 10-15 minutes to maximize the precipitation of the product from the cold solvent.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: With the vacuum still applied, wash the crystals with a small amount (1-2 mL) of ice-cold methanol to remove any residual soluble impurities adhering to the crystal surfaces.[7]

  • Drying: Allow air to be pulled through the crystals on the filter for several minutes to help dry them. Then, transfer the crystals to a watch glass and let them air dry completely.

  • Validation: Weigh the dried, purified crystals to calculate the percent recovery. Determine the melting point of the recrystallized product and compare it to the crude material and the literature value to confirm purity.

Visualized Workflows

The following diagrams illustrate the standard recrystallization workflow and a decision-making process for troubleshooting common issues.

Recrystallization_Workflow start_end start_end process process decision decision output output A Start: Crude 1,4-Dimethoxybenzene B Dissolve in Minimum Amount of Hot Solvent A->B C Insoluble Impurities Present? B->C D Hot Gravity Filtration C->D Yes E Cool Solution Slowly to Room Temperature C->E No D->E F Cool in Ice Bath E->F G Collect Crystals via Vacuum Filtration F->G H Wash Crystals with Ice-Cold Solvent G->H I Dry Crystals H->I J End: Pure 1,4-Dimethoxybenzene I->J

Caption: Standard workflow for purification by recrystallization.

Troubleshooting_Diagram problem problem cause cause solution solution P1 No Crystals Form C1a Too Much Solvent P1->C1a C1b Supersaturation P1->C1b P2 Compound 'Oils Out' C2a Cooling Too Rapidly P2->C2a C2b Solution Too Concentrated P2->C2b S1a Boil Off Excess Solvent C1a->S1a S1b Scratch Flask or Add Seed Crystal C1b->S1b S2a Allow Slow Cooling; Insulate Flask C2a->S2a S2b Reheat and Add More Solvent C2b->S2b

Caption: Decision tree for common recrystallization problems.

References

  • Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry.
  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Jasperse Chem 365.
  • Alkyl
  • 1,4-Dimethoxybenzene | 150-78-7. ChemicalBook.
  • How can I prepare 1,4 dimethoxy benzene?
  • 1,4-Dimethoxybenzene | C8H10O2 | CID 9016. PubChem.
  • SAFETY DATA SHEET: 1,4-Dimethoxybenzene. Thermo Fisher Scientific.
  • 1,4-Benzoquinones with Styryl Substituents. Sciencemadness.org.
  • 1,4-Dimethoxybenzene. Wikipedia.
  • Chem 355 Lab Manual Fall, 2024.
  • 1 4-Dimethoxybenzene SDS (Safety D
  • FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Theochem @ Mercer University.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Benzene, 1,4-dimethoxy-. NIST Chemistry WebBook.
  • recrystallization-2.doc.pdf.
  • Oiling Out in Crystalliz
  • (PDF) Redetermination of 1,4-dimethoxybenzene.
  • Recrystalliz
  • Recrystallization. University of California, Los Angeles.

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Technical Support Center: Navigating Reactions with 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with 1,4-dimethoxybenzene. This guide is designed to provide you with in-depth, field-proven insights to help you avoid the common pitfall of ether cleavage during your synthetic endeavors. We will explore the causality behind this problematic side reaction and equip you with robust strategies and protocols to ensure the integrity of your methoxy groups.

Troubleshooting Guide: Preventing Ether Cleavage

This section directly addresses common issues encountered during reactions with 1,4-dimethoxybenzene.

Q1: I'm attempting a Friedel-Crafts alkylation on 1,4-dimethoxybenzene using sulfuric acid and t-butyl alcohol, but I'm seeing significant amounts of hydroquinone and other demethylated byproducts. What's going wrong?

A1: This is a classic case of acid-mediated ether cleavage. While sulfuric acid is a common catalyst for this reaction, its strong protic nature, especially at elevated temperatures, can lead to the protonation of the ether oxygen, making it a good leaving group.[1][2] The highly activated nature of the 1,4-dimethoxybenzene ring makes it susceptible to both the desired electrophilic aromatic substitution and the undesired cleavage.

Immediate Troubleshooting Steps:

  • Temperature Control is Critical: Ensure you are running the reaction at a low temperature. The addition of concentrated sulfuric acid should be done dropwise while the reaction mixture is submerged in an ice-water bath (0-5 °C).[2][3] Maintaining a low temperature minimizes the energy available for the cleavage pathway.

  • Reagent Addition: Add the sulfuric acid slowly and with vigorous stirring to dissipate localized heat.[3]

  • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup.

Q2: My Friedel-Crafts acylation using aluminum chloride (AlCl₃) is causing demethylation of my 1,4-dimethoxybenzene. Are there milder alternatives?

A2: Yes, AlCl₃ is a very strong Lewis acid and is known to promote the cleavage of aryl methyl ethers.[4] The methoxy groups can chelate to the aluminum, facilitating cleavage. For acylation of highly activated systems like 1,4-dimethoxybenzene, milder catalysts are often more effective and selective.

Recommended Alternatives:

  • Solid Acid Catalysts: Consider using a solid acid catalyst such as Amberlyst-15 or Indion-125.[5] These cation exchange resins can effectively catalyze the acylation under milder conditions (e.g., 100°C with acetic anhydride) and can be easily filtered off, simplifying workup.[5]

  • Zinc Chloride (ZnCl₂): ZnCl₂ is a milder Lewis acid that can be effective for acylations of activated aromatic rings.

  • Iron(III) Chloride (FeCl₃): Often used as a less aggressive alternative to AlCl₃.[6]

Q3: I need to perform a reaction that requires a strong acid, but I cannot risk cleaving the methoxy groups on my 1,4-dimethoxybenzene derivative. What are my options?

A3: This is a challenging but solvable problem. The solution depends on the specific transformation you are trying to achieve.

Strategic Approaches:

  • Use of a Protecting Group: While less common for simple methyl ethers due to their general stability, in cases where extreme conditions are unavoidable, you could consider replacing the methyl groups with more robust ether protecting groups (e.g., benzyl ethers) that can be cleaved under specific, non-acidic conditions later in your synthesis. However, this adds extra steps to your synthetic route.

  • Alternative Synthetic Route: It may be more efficient to redesign your synthesis to avoid the harsh acidic step altogether. For instance, if you are performing a nitration, consider using milder nitrating agents like ethanoyl nitrate in an organic solvent, which can sometimes provide the desired product without the need for a strong sulfuric acid co-reagent.[7]

  • Biocatalysis: For certain transformations, enzymatic methods can offer high selectivity under very mild conditions. For example, some oxidative demethylases can selectively cleave aryl methyl ethers, but this highlights the possibility of using other enzymes for different transformations without affecting the methoxy groups.[8]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of acid-catalyzed ether cleavage of 1,4-dimethoxybenzene?

A: The cleavage of the ether bond in 1,4-dimethoxybenzene under acidic conditions proceeds through a two-step mechanism. First, the ether oxygen is protonated by a strong acid (like H₂SO₄ or HBr), which converts the methoxy group into a good leaving group (methanol).[1] Subsequently, a nucleophile (such as a bromide ion if HBr is used, or water) attacks the methyl carbon in an Sₙ2 reaction, or in some cases, the aromatic ring itself can be attacked, leading to the formation of a phenol and a methyl halide or alcohol.[1][2]

Diagram of the Ether Cleavage Mechanism

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (SN2) DMB 1,4-Dimethoxybenzene Protonated_DMB Protonated Ether Intermediate DMB->Protonated_DMB + H+ H_plus H+ Protonated_DMB2 Protonated Ether Intermediate Nu Nu- Phenol 4-Methoxyphenol MeNu CH3-Nu Protonated_DMB2->Phenol + Nu-

Caption: Mechanism of acid-catalyzed ether cleavage.

Q: Why is 1,4-dimethoxybenzene particularly susceptible to this side reaction?

A: The two methoxy groups are strong activating groups, donating electron density to the aromatic ring through resonance.[1] This high electron density makes the ring highly nucleophilic and reactive towards electrophiles, which is desirable. However, it also increases the basicity of the ether oxygens, making them more readily protonated by strong acids, which is the first step towards cleavage.

Q: Are there general principles for selecting a Lewis acid that will not cleave the ether bonds?

A: Yes. The key is to choose a Lewis acid with a lower propensity to coordinate strongly with the ether oxygen or to contain protic impurities.

  • Hard and Soft Acid-Base (HSAB) Theory: The ether oxygen is a hard base. Hard Lewis acids (like Al³⁺ and H⁺) will coordinate strongly, favoring cleavage. Softer Lewis acids may be less likely to promote this side reaction.

  • Stoichiometry: Using catalytic amounts of a Lewis acid is generally preferable to using stoichiometric amounts, as it reduces the overall concentration of the species that can promote cleavage.

  • Anhydrous Conditions: Water can react with many Lewis acids to generate strong protic acids (e.g., AlCl₃ + H₂O → H⁺), which will then cause cleavage. Always use anhydrous solvents and reagents.

Logic for Preventing Ether Cleavage

G cluster_conditions Reaction Conditions Start Reaction with 1,4-Dimethoxybenzene Harsh Harsh Conditions (Strong Protic/Lewis Acids, High Temperature) Start->Harsh Mild Mild Conditions (Weaker Lewis Acids, Low Temperature, Solid Acid Catalysts) Start->Mild Desired Desired Product (e.g., Alkylation/Acylation) Cleavage Ether Cleavage (Demethylation) Harsh->Cleavage Mild->Desired

Caption: Strategic choice of conditions to favor the desired reaction.

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation with Minimal Ether Cleavage

This protocol for the di-tert-butylation of 1,4-dimethoxybenzene utilizes strict temperature control to minimize demethylation.[2]

Materials:

  • 1,4-dimethoxybenzene (2.0 g)

  • tert-Butyl alcohol (3.5 mL)

  • Glacial acetic acid (10 mL)

  • Concentrated sulfuric acid (10 mL)

  • Ice-water bath

  • 50 mL Erlenmeyer flask

Procedure:

  • In a 50 mL Erlenmeyer flask, combine 1,4-dimethoxybenzene, tert-butyl alcohol, and acetic acid.

  • Cool the flask in an ice-water bath.

  • Separately, cool the concentrated sulfuric acid in an ice bath to 0-3 °C.

  • While vigorously swirling the dimethoxybenzene mixture in the ice bath, add the chilled sulfuric acid dropwise over a period of 5-10 minutes. Crucially, maintain the reaction temperature below 10 °C during the addition.

  • After the addition is complete, continue to swirl the mixture in the ice bath, maintaining the temperature at approximately 20-25 °C for an additional 5 minutes.

  • Pour the reaction mixture into a flask containing ~100 mL of ice water to quench the reaction and precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold methanol to remove residual acids and unreacted starting materials.

  • The crude product can be recrystallized from methanol or a similar solvent.

Protocol 2: Friedel-Crafts Acylation using a Solid Acid Catalyst

This protocol uses a reusable solid acid catalyst to achieve acylation under milder conditions than traditional methods.[5]

Materials:

  • 1,4-dimethoxybenzene (1.0 g)

  • Acetic anhydride (1.2 equivalents)

  • Amberlyst-15 (or Indion-125) resin (e.g., 0.2 g)

  • 1,2-Dichloroethane (solvent, 10 mL)

  • Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and stir bar, add 1,4-dimethoxybenzene, 1,2-dichloroethane, and the Amberlyst-15 resin.

  • Add the acetic anhydride to the mixture.

  • Heat the reaction mixture to reflux (approximately 84 °C for 1,2-dichloroethane) and maintain for the required reaction time (monitor by TLC, typically a few hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the catalyst by simple filtration. The resin can be washed with methanol, dried, and reused.

  • The filtrate can then be subjected to a standard aqueous workup (e.g., washing with sodium bicarbonate solution) and the solvent removed under reduced pressure to yield the crude product, 2,5-dimethoxyacetophenone.

  • Purify the product by recrystallization or column chromatography as needed.

Data Summary Table

MethodCatalystTemperatureKey AdvantagesPotential Issues
Alkylation Conc. H₂SO₄0-25 °CHigh yield for specific substrates.High risk of ether cleavage if not cooled properly.
Acylation AlCl₃ / FeCl₃0 °C - RTEffective for many substrates.High risk of ether cleavage , stoichiometric waste.
Acylation Amberlyst-1580-100 °CMilder conditions, avoids cleavage , reusable catalyst.Slower reaction times, catalyst deactivation possible.[5]

References

  • Yadav, G. D., & Kulkarni, H. R. (2009). Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation.
  • Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from a university organic chemistry lab manual.
  • Kilway, K. V. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City, Department of Chemistry.
  • Fieser, L. F., & Williamson, K. L. (1999). Organic Experiments (8th ed.). Houghton Mifflin.
  • Polito, C. R., et al. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2708.
  • Kline, P. (2020, April 2). Alkylation of 1,4-Dimethoxybenzene [Video]. YouTube.
  • Nowicki, Z., & Gancarz, R. (2007). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols.
  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Ashenhurst, J. (2022, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
  • Tunge, J. A., & Jašinski, M. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry, 25(22), 9035-9054.
  • Ashenhurst, J. (2022, May 17). EAS Reactions (3)
  • Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • Chemistry LibreTexts. (2021, July 31). 22.
  • Ashenhurst, J. (2022, May 17).
  • Cole-Parmer. (n.d.).
  • Santa Cruz Biotechnology, Inc. (2015, September 9).
  • Sigma-Aldrich. (2025, September 8).
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • Fürst, M. J., et al. (2019). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase.
  • Ashenhurst, J. (2022, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Bandini, M., et al. (2004). Catalytic Asymmetric Friedel−Crafts Alkylation Reactions—Copper Showed the Way. Chemical Reviews, 104(7), 3267-3290.
  • Chemistry Steps. (n.d.).
  • Ashenhurst, J. (2022, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
  • ResearchGate. (n.d.). Friedel–Crafts acylation of 1,2,4-trimethoxybenzene with different... [Image].
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Making Molecules. (2025, June 19).
  • ChemRxiv. (n.d.). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions.
  • Google Patents. (n.d.). CN100999445A - Demethyl method of aryl methyl ether.
  • Link to a relevant scientific article.
  • Link to a relevant scientific article.

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Technical Support Center: Work-Up Procedures for Friedel-Crafts Reactions of 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the work-up procedures for Friedel-Crafts reactions involving 1,4-dimethoxybenzene. The highly activated nature of this substrate presents unique challenges, and this document is structured to address them in a practical, question-and-answer format.

I. Understanding the Reaction Landscape

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1][2] When using 1,4-dimethoxybenzene, an electron-rich aromatic ether, the reaction is typically facile. However, this high reactivity can also lead to challenges such as polysubstitution and difficulties in product isolation. The two primary variants of this reaction are alkylation and acylation.

  • Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring. A common challenge is that the alkylated product is often more reactive than the starting material, leading to multiple additions.[3]

  • Friedel-Crafts Acylation: This reaction introduces an acyl group, forming a ketone. A key advantage of acylation is that the resulting ketone is less reactive than the starting material, which helps to prevent polysubstitution.[4][5]

Experimental Workflow Overview

The following diagram outlines the general steps involved in the work-up of a Friedel-Crafts reaction of 1,4-dimethoxybenzene.

G cluster_reaction Reaction cluster_workup Work-Up Procedure cluster_purification Purification cluster_analysis Analysis Reaction Friedel-Crafts Reaction (Alkylation or Acylation) Quenching Quenching Reaction->Quenching 1. Reaction Completion Extraction Extraction Quenching->Extraction 2. Neutralize Catalyst Washing Washing Extraction->Washing 3. Isolate Product Drying Drying & Solvent Removal Washing->Drying 4. Remove Impurities Purification Recrystallization or Column Chromatography Drying->Purification 5. Concentrate Product Analysis Characterization (NMR, IR, MP) Purification->Analysis 6. Final Purification

Caption: General workflow for a Friedel-Crafts work-up.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the work-up of Friedel-Crafts reactions with 1,4-dimethoxybenzene.

Quenching the Reaction

Q1: My reaction mixture turned into a solid mass upon adding it to ice water. How can I proceed with the work-up?

A1: This is a common occurrence, especially if the product is a solid with low solubility in water. The solidification is due to the precipitation of the crude product upon dilution of the reaction solvent.

  • Immediate Action: Do not panic. The solid is likely your desired product. You can proceed with the work-up by breaking up the solid with a spatula and ensuring it is thoroughly mixed with the quench solution.

  • Alternative Quenching: To prevent this, you can try a modified quenching procedure. Instead of adding the reaction mixture to ice water, you can slowly add ice to the reaction flask while stirring vigorously.[6] This allows for a more controlled precipitation.

  • Solvent Addition: If the solid is too difficult to manage, you can add a small amount of an organic solvent in which your product is soluble (e.g., dichloromethane or ethyl acetate) to the quenched mixture to dissolve the product before proceeding to the extraction phase.

Q2: I observed a significant amount of fuming when quenching my reaction. Is this normal and what precautions should I take?

A2: Yes, fuming is normal, especially when using Lewis acids like aluminum chloride (AlCl₃). The fumes are typically hydrogen chloride (HCl) gas, which is generated upon hydrolysis of the Lewis acid.

  • Safety First: Always perform the quenching step in a well-ventilated fume hood.

  • Controlled Addition: Add the reaction mixture to the ice water (or vice versa) slowly and in small portions to control the rate of gas evolution and heat generation. An addition funnel is recommended for larger-scale reactions.

Extraction and Washing

Q3: I am having trouble with emulsion formation during the extraction process. How can I break the emulsion?

A3: Emulsions are common when working with aqueous and organic layers, especially when residual Lewis acids are present.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to the separation of the layers.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help to break the emulsion.

Q4: What is the purpose of washing the organic layer with sodium bicarbonate solution?

A4: The sodium bicarbonate wash is crucial for neutralizing any remaining acidic components in the organic layer. These can include:

  • Residual Lewis acid catalyst (e.g., AlCl₃, which hydrolyzes to HCl).

  • The acid solvent if one was used (e.g., acetic acid).[3][7][8]

  • HCl gas that may have dissolved in the organic solvent.

Neutralizing these acids is important to prevent degradation of the product and to ensure accurate results in subsequent analytical characterization.

Product Purification

Q5: My crude product is a dark oil, but the literature reports a solid. What could be the issue?

A5: A dark, oily product often indicates the presence of impurities. These can arise from several sources:

  • Incomplete Reaction: Unreacted starting materials can remain.

  • Polysubstitution: The high reactivity of 1,4-dimethoxybenzene can lead to the formation of di- or even tri-substituted products.[3][7]

  • Side Reactions: At higher temperatures, side reactions can lead to the formation of polymeric or tar-like materials.

Troubleshooting Steps:

  • Confirm Reaction Completion: Use Thin Layer Chromatography (TLC) to check if the starting material has been consumed.

  • Purification:

    • Recrystallization: If the product is known to be a solid, recrystallization is often the most effective purification method.[3][7][8] Methanol is a commonly used solvent for recrystallizing products from 1,4-dimethoxybenzene reactions.[3][7][8]

    • Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography is the next step. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for separating the desired product from impurities.

Q6: I am seeing multiple spots on my TLC plate after the work-up. How do I identify my product?

A6: Multiple spots on a TLC plate confirm the presence of a mixture of compounds.

  • Reference Spotting: If available, spot a reference standard of your expected product on the same TLC plate.

  • Staining: Use a TLC stain to visualize the spots. A potassium permanganate stain is often effective for visualizing aromatic compounds.

  • Polarity Considerations:

    • The starting material, 1,4-dimethoxybenzene, is relatively nonpolar.

    • The acylated product (a ketone) will be more polar than the starting material.

    • The alkylated product will have a polarity similar to or slightly less polar than the starting material, depending on the alkyl group.

    • Polysubstituted products will have different polarities compared to the mono-substituted product.

By analyzing the relative positions of the spots, you can make an educated guess about the identity of each component.

III. Standard Operating Procedure: Work-Up of a Friedel-Crafts Acylation

This protocol details a standard work-up procedure for the Friedel-Crafts acylation of 1,4-dimethoxybenzene with acetyl chloride and aluminum chloride.

Step-by-Step Protocol
  • Reaction Quenching:

    • Prepare a beaker with a sufficient amount of crushed ice and water.

    • Once the reaction is deemed complete by TLC, slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. Caution: This step is exothermic and will release HCl gas. Perform in a fume hood.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • 1 M HCl (to remove any remaining aluminum salts).

      • Saturated sodium bicarbonate solution (to neutralize any acid).

      • Brine (to aid in layer separation and remove bulk water).

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by recrystallization from methanol or by column chromatography on silica gel.

Troubleshooting the Protocol
Problem Possible Cause Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC to ensure completion.
Product loss during work-up.Ensure complete extraction and minimize transfers.
Product is an Oil Presence of impurities.Purify by column chromatography.
Product has a low melting point.Cool the crude product in an ice bath to induce crystallization.
Persistent Emulsion Residual aluminum salts.Add more brine and allow to stand. Consider filtering through Celite®.

IV. Logical Troubleshooting Flow

The following diagram provides a logical pathway for troubleshooting common issues during the work-up procedure.

G Start Work-up Complete Analyze Crude Product TLC Run TLC of Crude Product Start->TLC SingleSpot Single Spot on TLC? TLC->SingleSpot CorrectRf Rf Matches Expected Product? SingleSpot->CorrectRf Yes MultipleSpots Multiple Spots on TLC SingleSpot->MultipleSpots No Purify Purify by Recrystallization or Column Chromatography CorrectRf->Purify Yes CorrectRf->MultipleSpots No Characterize Characterize Product (NMR, IR, MP) Purify->Characterize IdentifySpots Identify Spots: - Starting Material - Product - Byproducts MultipleSpots->IdentifySpots OptimizeReaction Optimize Reaction Conditions (e.g., time, temperature, stoichiometry) IdentifySpots->OptimizeReaction ReRun Re-run Reaction OptimizeReaction->ReRun

Caption: A logical guide to troubleshooting work-up issues.

V. References

  • Jasperse, J. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from

  • City College of San Francisco. (2009). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Retrieved from

  • Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved from

  • Chemistry 211 Experiment 1. (2012). Electrophilic Aromatic Substitution: Friedel-Crafts Alkylation. Retrieved from

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 1,2- vs. 1,4-Dimethoxybenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of aromatic building blocks for organic synthesis, dimethoxybenzene isomers are foundational scaffolds. Their electron-rich nature, a consequence of the activating methoxy groups, renders them highly susceptible to electrophilic aromatic substitution, a cornerstone of C-C and C-heteroatom bond formation. However, the seemingly subtle shift in the positioning of a methoxy group—from a 1,2- (ortho) to a 1,4- (para) arrangement—imparts distinct and often decisive differences in their reactivity and regioselectivity. This guide provides an in-depth, objective comparison of the reactivity of 1,2-dimethoxybenzene (veratrole) and 1,4-dimethoxybenzene (hydroquinone dimethyl ether), supported by experimental data and mechanistic insights to inform your synthetic strategies.

At a Glance: Key Reactivity Differences

Feature1,2-Dimethoxybenzene (Veratrole)1,4-Dimethoxybenzene (Hydroquinone Dimethyl Ether)
Electron Density High, with synergistic activation from adjacent methoxy groups.High, with symmetrical activation from opposing methoxy groups.
Steric Hindrance Significant at positions ortho to both methoxy groups.Less sterically hindered at the activated positions.
Regioselectivity in EAS Primarily directs to the 4-position, with some substitution at the 3-position.Exclusively directs to the 2- and 5-positions.
Susceptibility to Oxidation Can undergo oxidation, but the adjacent methoxy groups can influence the reaction pathway.Readily oxidized to the corresponding benzoquinone.

The Pillars of Reactivity: Electronic and Steric Effects

The reactivity of both 1,2- and 1,4-dimethoxybenzene in electrophilic aromatic substitution (EAS) is governed by the powerful electron-donating nature of the methoxy groups.[1] These groups activate the benzene ring towards attack by electrophiles by increasing the electron density through a resonance effect (+M) and an inductive effect (+I).[1] The lone pairs on the oxygen atoms can be delocalized into the aromatic π-system, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction.[1]

However, the spatial arrangement of these groups introduces critical differences:

  • 1,2-Dimethoxybenzene (Veratrole): The adjacent methoxy groups work in concert to activate the ring. However, this proximity also creates significant steric hindrance, particularly at the positions ortho to both methoxy groups (the 3- and 6-positions). This steric congestion can influence the rate and regioselectivity of incoming electrophiles.

  • 1,4-Dimethoxybenzene (Hydroquinone Dimethyl Ether): The symmetrical placement of the methoxy groups leads to a more uniform activation of the available positions on the ring. The positions ortho to each methoxy group (2-, 3-, 5-, and 6-) are all electronically activated. Due to the para-relationship, the steric hindrance at these positions is generally lower compared to the ortho-positions in veratrole.

Electrophilic Aromatic Substitution: A Head-to-Head Comparison

Electrophilic aromatic substitution is the most common class of reactions for these compounds. Here, we compare their reactivity in key EAS reactions.

Nitration

Nitration introduces a nitro group onto the aromatic ring, a versatile functional group for further transformations.

  • 1,4-Dimethoxybenzene: The nitration of 1,4-dimethoxybenzene is a well-established reaction. The two methoxy groups direct the incoming nitronium ion (NO₂⁺) to the ortho positions, leading to the formation of 1,4-dimethoxy-2-nitrobenzene.[2] Under forcing conditions, dinitration can occur. Interestingly, the reaction conditions can also lead to oxidative demethylation to form nitro-p-quinone, highlighting the competition between nitration and oxidation pathways.[2]

  • 1,2-Dimethoxybenzene: Theoretical studies, specifically Density Functional Theory (DFT) calculations, on the dinitration of 1,2-dimethoxybenzene indicate that the reaction proceeds with high regioselectivity, favoring substitution at the 4- and 5-positions.[3] This is consistent with the electronic activation at the para-position to one of the methoxy groups and is sterically less hindered than the positions between the two methoxy groups.

Experimental Protocol: Mononitration of 1,4-Dimethoxybenzene [2]

  • Dissolve 1,4-dimethoxybenzene in a suitable solvent like acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified time.

  • Pour the reaction mixture over ice to precipitate the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Nitration_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Resonance cluster_2 Deprotonation HNO3 HNO3 H2NO3+ H2NO3+ HNO3->H2NO3+ H2SO4 NO2+ NO2+ H2NO3+->NO2+ -H2O BenzeneRing 1,4-Dimethoxybenzene AreniumIon Arenium Ion (Resonance Stabilized) BenzeneRing->AreniumIon +NO2+ Product 1,4-Dimethoxy-2-nitrobenzene AreniumIon->Product -H+

Caption: General mechanism for the nitration of an activated benzene ring.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are powerful methods for forming new carbon-carbon bonds.[4]

  • 1,4-Dimethoxybenzene: This isomer is highly reactive in Friedel-Crafts reactions. The activated ring readily undergoes alkylation and acylation.[4][5] For instance, the t-butylation of 1,4-dimethoxybenzene is a common undergraduate laboratory experiment, demonstrating the high reactivity of the substrate.[5] Due to the high activation, polyalkylation can be an issue, though steric hindrance can sometimes limit the number of alkylations.[6]

  • 1,2-Dimethoxybenzene (Veratrole): Veratrole is also an excellent substrate for Friedel-Crafts acylation. For example, its benzoylation is an industrially significant reaction.[7] The primary product of acylation is typically the 4-acyl derivative, again reflecting the directing effect of the methoxy groups to the less sterically hindered para position.

Experimental Protocol: Friedel-Crafts Acylation of 1,4-Dimethoxybenzene [7]

  • To a cooled solution of 1,4-dimethoxybenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Slowly add the acylating agent (e.g., an acyl chloride or anhydride).

  • Allow the reaction to stir at room temperature or with gentle heating until completion.

  • Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the resulting ketone by recrystallization or chromatography.

FC_Acylation_Workflow sub Substrate (Dimethoxybenzene) + Acylating Agent react Reaction Mixture (Stirring) sub->react cat Lewis Acid (e.g., AlCl3) in Solvent cat->react quench Quenching (Ice/HCl) react->quench extract Workup (Separation, Washing, Drying) quench->extract purify Purification (Recrystallization/Chromatography) extract->purify product Acylated Product purify->product

Caption: A typical workflow for a Friedel-Crafts acylation experiment.

Bromination

The introduction of a bromine atom via electrophilic aromatic substitution is a common transformation.

  • 1,4-Dimethoxybenzene: Bromination of 1,4-dimethoxybenzene is expected to proceed readily at the ortho positions to the methoxy groups.

  • 1,2-Dimethoxybenzene: The bromination of 1,2-dimethoxybenzene with potassium bromate and hydrobromic acid in acetic acid yields 4,5-dibromo-1,2-dimethoxybenzene.[8] This indicates that under these conditions, the reaction proceeds to disubstitution at the positions para to the methoxy groups.

Experimental Protocol: Dibromination of 1,2-Dimethoxybenzene [8]

  • Dissolve 1,2-dimethoxybenzene in concentrated acetic acid.

  • Add potassium bromate to the solution.

  • Slowly add hydrobromic acid (48%) while stirring at room temperature.

  • After the exothermic reaction subsides, continue stirring for an additional 30 minutes.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with a sodium disulfite solution and then with water.

  • Recrystallize the crude product from ethanol.

Oxidation and Demethylation

The electron-rich nature of dimethoxybenzenes also makes them susceptible to oxidation.

  • 1,4-Dimethoxybenzene: This isomer is particularly prone to oxidation, often leading to the formation of 2,5-dimethoxy-1,4-benzoquinone. Oxidative demethylation can also occur, yielding the corresponding hydroquinone. The electrochemical oxidation of 1,4-dimethoxybenzene has been studied, and it can lead to the formation of quinone derivatives.

  • 1,2-Dimethoxybenzene: While also susceptible to oxidation, the reaction can be more complex. The formation of quinones is possible, but other reaction pathways, including polymerization, can also occur. Demethylation of 1,2-dimethoxybenzene can be achieved using strong Lewis acids like aluminum chloride, often as a side reaction during Friedel-Crafts acylation.[9]

Oxidation_Pathways DMB_14 1,4-Dimethoxybenzene Quinone_14 2,5-Dimethoxy-1,4-benzoquinone DMB_14->Quinone_14 Oxidation Hydroquinone Hydroquinone DMB_14->Hydroquinone Oxidative Demethylation DMB_12 1,2-Dimethoxybenzene Complex_Products Complex Products (Quinones, Polymers) DMB_12->Complex_Products Oxidation

Caption: Simplified oxidation pathways of dimethoxybenzene isomers.

Conclusion and Outlook

The choice between 1,2- and 1,4-dimethoxybenzene in a synthetic route is a critical decision that hinges on the desired reactivity and regioselectivity. 1,4-Dimethoxybenzene, with its high symmetry and less sterically hindered active sites, often provides cleaner and more predictable outcomes in electrophilic aromatic substitution, typically yielding 2,5-disubstituted products. Its propensity for oxidation to the corresponding quinone is also a key synthetic consideration.

1,2-Dimethoxybenzene, while also highly activated, presents a more complex reactivity profile due to the steric influence of the adjacent methoxy groups. This can be exploited for regioselective synthesis, primarily at the 4-position, but may also lead to lower yields or the formation of side products in some cases.

For researchers and drug development professionals, a thorough understanding of these nuances is paramount for the rational design of synthetic pathways and the efficient construction of complex molecular architectures. Future comparative studies employing standardized kinetic analyses would be invaluable in further quantifying the reactivity differences between these versatile building blocks.

References

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  • Menzek, A., et al. (2021). AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies. National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to Synthetic Strategy: 1,4-Dimethoxybenzene vs. Hydroquinone as a Starting Material

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic route. Hydroquinone and its dimethyl ether, 1,4-dimethoxybenzene, are two such foundational building blocks. Though separated by only two methyl groups, their chemical behaviors diverge significantly, offering distinct strategic advantages. This guide provides an in-depth comparison of these two reagents, moving beyond simple reaction lists to explore the mechanistic causality behind their differing reactivities. By understanding these nuances, researchers can make more informed and strategic decisions in the design of complex synthetic pathways for pharmaceuticals, polymers, and fine chemicals.[1][2]

At a Glance: A Comparative Overview

Before delving into mechanistic details, a summary of their fundamental properties provides a useful top-level comparison.

FeatureHydroquinone1,4-Dimethoxybenzene
Formula C₆H₄(OH)₂C₆H₄(OCH₃)₂[3]
Molar Mass 110.11 g/mol 138.17 g/mol [3]
Appearance Light colored crystals[4]White crystalline flakes[5]
Melting Point 172-175 °C54-60 °C[6]
Boiling Point 287 °C212-213 °C[5]
Solubility in Water Soluble (70 g/L)Slightly soluble[5]
Key Reactivity Easily oxidized, acidic -OH groupsStable to oxidation, ether cleavage
Primary Hazard Skin/eye irritant, potential mutagen[4]Skin/eye/respiratory irritant[5]

Core Reactivity Principles: A Mechanistic Deep Dive

The synthetic utility of these molecules is governed by the electronic nature of their oxygen-containing functional groups. The phenolic hydroxyls of hydroquinone and the methoxy ethers of 1,4-dimethoxybenzene exert profoundly different influences on the aromatic ring and participate in distinct classes of reactions.

Oxidation-Reduction Chemistry: The Quinone-Hydroquinone Couple

The most striking difference lies in their susceptibility to oxidation.

  • Hydroquinone: The hydroxyl groups make the aromatic ring exceptionally electron-rich, rendering it highly susceptible to oxidation. It readily undergoes a reversible two-electron, two-proton oxidation to form p-benzoquinone.[7] This transformation is the cornerstone of its utility as a reducing agent and its role in biological electron transport systems (e.g., ubiquinone/ubiquinol).[7] However, this reactivity can be a significant liability; in alkaline aqueous solutions, hydroquinone rapidly auto-oxidizes in the presence of air, forming colored polymeric materials.[8] This high susceptibility to oxidation is a critical consideration for reaction setup and purification.

  • 1,4-Dimethoxybenzene: Replacing the acidic protons with methyl groups dramatically increases the molecule's stability. While still an electron-rich aromatic system, it is far more resistant to oxidation than hydroquinone.[1] Oxidation to the corresponding quinone requires more potent oxidizing agents, such as ceric ammonium nitrate (CAN), and proceeds via an oxidative demethylation mechanism.[9] This stability makes 1,4-dimethoxybenzene the preferred substrate when the core aromatic structure must be maintained through subsequent synthetic steps that might otherwise oxidize a hydroquinone moiety.

The ease of oxidation can be quantitatively compared by their oxidation potentials.

CompoundOxidation Potential (in Acetonitrile)Reference
Hydroquinone+1.12 V vs. SCE (irreversible)[1]
1,4-Dimethoxybenzene1.2-1.4 V vs. Ag/AgCl (reversible)[1]
Electrophilic Aromatic Substitution (EAS)

Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful ortho-, para-directing activators for EAS due to resonance donation of an oxygen lone pair into the aromatic ring.

  • Hydroquinone: The -OH groups are among the strongest activating groups. This makes hydroquinone highly reactive in EAS reactions like Friedel-Crafts alkylation.[10] However, the Lewis or Brønsted acids typically used to catalyze these reactions can also promote undesired oxidation, leading to complex reaction mixtures.

  • 1,4-Dimethoxybenzene: The -OCH₃ groups are also strong activators, making the ring highly nucleophilic.[11] Because the molecule is stable under typical acidic EAS conditions, it is often a superior starting material for controlled functionalization of the aromatic ring.[12] A classic example is the Friedel-Crafts alkylation with t-butyl alcohol, which often proceeds to a dialkylation product due to the increased activation of the ring after the first substitution. The reaction stops at two additions primarily due to steric hindrance from the bulky t-butyl groups and the methoxy substituents.[12][13]

Decision_Tree start What is the primary transformation? q1 Is the target a Quinone or involves O-alkylation? start->q1 q2 Does the synthesis require acidic conditions (e.g., EAS) or protection of -OH? q1->q2  No hq Start with Hydroquinone q1->hq  Yes dmb Start with 1,4-Dimethoxybenzene q2->dmb  Yes

Caption: A simplified decision tree for starting material selection.

Experimental Protocols & Workflows

The following protocols illustrate key transformations for both starting materials, highlighting the practical application of the principles discussed.

Protocol 1: Synthesis of 1,4-Dimethoxybenzene from Hydroquinone (O-Methylation)

This protocol demonstrates the use of hydroquinone's acidic hydroxyls for ether formation. [14] Workflow Diagram:

O_Methylation A 1. Dissolve Hydroquinone in 10% NaOH (aq) B 2. Cool flask and add Dimethyl Sulfate dropwise (T < 40°C) A->B C 3. Heat to complete reaction (30 min) B->C D 4. Cool, filter solid product C->D E 5. Wash with H₂O and recrystallize from alcohol D->E F Product: 1,4-Dimethoxybenzene E->F

Caption: Workflow for the synthesis of 1,4-dimethoxybenzene.

Step-by-Step Methodology:

  • In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve 1.0 mole of hydroquinone in 2.5 moles of 10% aqueous sodium hydroxide with stirring.

  • Cool the flask in a water bath. With vigorous stirring, add 2.0 moles of dimethyl sulfate dropwise, ensuring the internal temperature does not exceed 40°C.

  • After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to destroy any unreacted dimethyl sulfate.

  • Cool the reaction mixture. The solid product will precipitate.

  • Isolate the crude product by filtration and wash thoroughly with water.

  • Recrystallize the solid from ethanol to yield pure 1,4-dimethoxybenzene (m.p. 54-56 °C). A typical yield is around 95%. [14] Causality Note: The use of a base (NaOH) is critical to deprotonate the hydroquinone, forming the sodium salt. This phenoxide is a much stronger nucleophile than the neutral hydroxyl group, enabling an efficient Sₙ2 reaction with the electrophilic methyl groups of dimethyl sulfate.

Protocol 2: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene

This protocol illustrates a typical EAS reaction where the stability of the ether starting material is paramount. [12] Workflow Diagram:

Friedel_Crafts A 1. Combine 1,4-dimethoxybenzene, t-butyl alcohol, and acetic acid B 2. Cool mixture in an ice-water bath A->B C 3. Add conc. H₂SO₄ dropwise over 5-7 min B->C D 4. Warm to RT for 20 min C->D E 5. Quench with ice water, filter the precipitate D->E F Product: 1,4-Di-t-butyl-2,5-dimethoxybenzene E->F

Caption: Workflow for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.

Step-by-Step Methodology:

  • Combine 1.50 g of 1,4-dimethoxybenzene, 2.50 mL of t-butyl alcohol, and 5.0 mL of glacial acetic acid in an Erlenmeyer flask.

  • Cool the flask thoroughly in an ice-water bath.

  • While swirling the flask in the ice bath, add 10 mL of concentrated sulfuric acid dropwise over a period of 5-7 minutes. The slow, cold addition is necessary to control the exothermic reaction.

  • Once the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 20 minutes, with occasional swirling, to complete the reaction.

  • Pour the reaction mixture over a generous amount of crushed ice in a beaker. The crude product will precipitate as a solid.

  • Isolate the solid by vacuum filtration, wash with cold water, and recrystallize from methanol to obtain pure 1,4-di-t-butyl-2,5-dimethoxybenzene.

Causality Note: Concentrated sulfuric acid serves as the catalyst, protonating the t-butyl alcohol to form a good leaving group (water). Loss of water generates the t-butyl carbocation, the active electrophile for the EAS reaction. Using hydroquinone under these strongly acidic and oxidative conditions would result in decomposition and polymerization.

Safety & Handling

  • Hydroquinone: Is a skin and eye irritant and is classified as a potential carcinogen and mutagen. [4]It is particularly hazardous in dust form. Care should be taken to avoid inhalation and skin contact. Its propensity to auto-oxidize means it should be stored away from light, air, and basic substances. [8]* 1,4-Dimethoxybenzene: Is also a skin, eye, and respiratory irritant. [5]It is a combustible solid, and finely dispersed dust can form explosive mixtures in the air. [6]It should be stored away from strong oxidizing agents. [5]While generally less toxic than hydroquinone, appropriate personal protective equipment should always be used.

Conclusion

The choice between hydroquinone and 1,4-dimethoxybenzene is a strategic one, rooted in a fundamental understanding of their reactivity. Hydroquinone is the ideal precursor for quinone synthesis and O-alkylation, offering high reactivity due to its electron-rich nature and acidic protons. This same reactivity, however, makes it sensitive to oxidative and acidic conditions. In contrast, 1,4-dimethoxybenzene provides a robust and stable platform for modifying the aromatic ring via electrophilic substitution and other transformations that are incompatible with free phenols. It effectively serves as a protected, less reactive version of the hydroquinone core. By carefully considering the entire synthetic sequence, researchers can leverage the distinct advantages of each molecule to design more elegant, efficient, and successful synthetic routes.

References

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  • Sciencemadness Discussion Board. Asymmetric Etherification of 1,4-dihydroxybenzene.
  • ResearchGate. How can I prepare 1,4 dimethoxy benzene?.
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  • Healthline. Hydroquinone: Uses, Safety, Side Effects, OTC Products, Alternatives.
  • Inchem.org. Hydroquinone (EHC 157, 1994).
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  • PubChem. Hydroquinone.
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  • CCSF. Friedel-Crafts Alkylation of 1,4-dimethoxybenzene.
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A Researcher's Guide to the DFT Analysis of 1,4-Dimethoxybenzene Derivatives: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dimethoxybenzene derivatives, particularly those with a 1,4-substitution pattern, represent a versatile class of organic compounds with significant applications across pharmaceuticals, material science, and fragrance industries.[1][2] Their unique chemical and structural features, including potent antioxidant properties, make them valuable as key intermediates in the synthesis of anti-inflammatory, anti-cancer, and anti-viral medications.[3][4] The specific isomeric form and substituent groups on the benzene ring dictate their biological activity and physical properties, making a detailed understanding of their molecular structure and electronic characteristics paramount.

Density Functional Theory (DFT) has emerged as an indispensable computational tool for elucidating the electronic properties, reactivity, and spectroscopic signatures of these molecules.[1][5] DFT calculations allow researchers to predict molecular geometries, electronic distributions, and interaction potentials with a high degree of accuracy, providing insights that are often difficult to obtain through experimental methods alone.

This guide provides a comparative analysis of common DFT methodologies applied to 1,4-dimethoxybenzene derivatives. We will move beyond a simple recitation of methods to explore the causality behind computational choices, offering a framework for selecting the most appropriate theoretical approach to match your research objectives. This content is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of these important compounds.

The Theoretical Cornerstone: Understanding DFT Calculations

At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the organic chemist or drug developer, it provides a direct line to understanding a molecule's behavior. A successful DFT study hinges on two critical choices: the functional and the basis set .

  • Functionals: These are mathematical approximations that describe the exchange-correlation energy of the electrons in the system. The choice of functional is a trade-off between computational cost and accuracy.

    • Generalized Gradient Approximation (GGA) Functionals (e.g., PBE): These are computationally efficient, making them suitable for large systems or high-throughput screening. However, they may be less accurate for systems with significant non-covalent interactions.[1][6]

    • Hybrid Functionals (e.g., B3LYP, PBE0): These functionals incorporate a portion of the exact exchange energy from Hartree-Fock theory, generally offering a better balance of accuracy and computational cost for a wide range of organic molecules.[1][6][7] Studies on dimethoxybenzene derivatives have shown that the B3LYP functional, while more time-consuming than PBE, often provides lower total energies and a more accurate prediction of electronic properties.[1][6]

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set determine the accuracy of the calculation.

    • Pople Style Basis Sets (e.g., 6-311G(d,p), 6-311++G(d,p)): These are widely used and provide a good balance for many applications. The addition of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electron density of atoms with lone pairs (like oxygen) and for modeling intermolecular interactions.[8]

    • Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational cost.

    • Karlsruhe Basis Sets (e.g., Def2-TZVP): These are known for their efficiency and accuracy, particularly in describing dispersion interactions, which can be important for substituted benzene derivatives.[1][6]

The general workflow of a DFT calculation involves a few key steps, from initial structure input to final analysis.

DFT_Workflow cluster_setup 1. Input & Setup cluster_calc 2. Calculation cluster_analysis 3. Analysis & Interpretation Input Initial Molecular Structure (.xyz, .mol) Method Select Functional & Basis Set (e.g., B3LYP/Def2-TZVP) Input->Method Opt Geometry Optimization Method->Opt Run Calculation Freq Frequency Calculation Opt->Freq Verify Verify Minimum Energy (No Imaginary Frequencies) Freq->Verify Properties Extract Properties: - Geometric Parameters - Electronic Properties - Vibrational Frequencies Verify->Properties If Valid Visualize Visualize Results: - Optimized Structure - MOs, MEP Maps Properties->Visualize Reactivity LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor (Electrophilic Site) lumo_level LUMO->lumo_level HOMO HOMO (Highest Occupied MO) Electron Donor (Nucleophilic Site) homo_level HOMO->homo_level lumo_level->homo_level ΔE = E_LUMO - E_HOMO Gap Energy Gap (ΔE) Large Gap -> High Stability Small Gap -> High Reactivity

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Comparative Data: The following table presents hypothetical but representative data for a substituted 1,4-dimethoxybenzene, calculated with different methods.

MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
PBE/6-311G(d,p)-5.85-1.104.75
B3LYP/6-311G(d,p)-6.50-1.055.45
B3LYP/6-311++G(d,p) -6.45 -0.95 5.50

Notice how the hybrid functional (B3LYP) predicts a larger HOMO-LUMO gap, suggesting greater stability compared to the GGA functional (PBE). The inclusion of diffuse functions (++) can further refine the orbital energies.

Simulating Spectra: A Bridge to Experimental Data

A key strength of DFT is its ability to predict spectroscopic properties, providing a direct comparison with experimental results and aiding in spectral assignment.

  • Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies of a molecule. [9]These calculated frequencies are typically harmonic, while experimental frequencies are anharmonic. Therefore, it is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G* level) to the calculated frequencies to achieve better agreement with experimental IR and Raman spectra. [10][11][12]This comparison is invaluable for confirming the structure of a synthesized compound.

  • UV-Vis Spectroscopy (TD-DFT): Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic spectra (UV-Vis). [13]It calculates the energies of electronic transitions from the ground state to excited states. This allows researchers to predict the maximum absorption wavelength (λmax) and understand the nature of the electronic transitions (e.g., π→π*). [14][15][16]The accuracy of TD-DFT is highly dependent on the chosen functional.

  • NMR Spectroscopy: DFT can also be used to calculate NMR chemical shifts (¹H and ¹³C). [8]By comparing the calculated shifts with experimental data, one can gain confidence in the proposed molecular structure. This is particularly useful for complex derivatives where spectral assignment is non-trivial.

Validated Protocols for DFT Analysis

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following sections provide step-by-step methodologies for core DFT analyses of 1,4-dimethoxybenzene derivatives.

Protocol 1: Geometry Optimization and Vibrational Frequency Analysis

This protocol establishes the foundational optimized structure and confirms it as a true energy minimum.

  • Construct the Molecule: Build the 3D structure of the 1,4-dimethoxybenzene derivative using molecular modeling software (e.g., Avogadro, GaussView). Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF).

  • Select the Method: Choose a reliable functional and basis set. For publication-quality results, B3LYP/6-311++G(d,p) or B3LYP/Def2-TZVP are excellent starting points. [1][6][8]3. Set Up the Calculation: In your quantum chemistry software package (e.g., Gaussian, ORCA), specify a geometry optimization followed by a frequency calculation (Opt Freq).

  • Execute and Monitor: Run the calculation. This may take several hours to days depending on the size of the molecule and the computational resources.

  • Validate the Output:

    • Convergence: Ensure the optimization job has converged successfully according to the software's criteria.

    • Vibrational Frequencies: Open the output file and check the calculated frequencies. A true minimum energy structure will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a saddle point, and the structure must be modified and re-optimized.

  • Analyze and Compare:

    • Extract the final optimized coordinates.

    • Compare calculated bond lengths and angles with experimental X-ray crystallography data if available. [17] * Apply the appropriate scaling factor to the calculated vibrational frequencies and compare them with an experimental IR or Raman spectrum to assign the major peaks.

Protocol 2: Electronic Properties and Reactivity Descriptors

This protocol uses the validated geometry from Protocol 1 to investigate the molecule's electronic nature.

  • Use Optimized Geometry: Start with the validated, minimum-energy structure obtained from Protocol 1.

  • Set Up the Calculation: Perform a single-point energy calculation using the same functional and basis set. Ensure the calculation is set to generate molecular orbitals and save the necessary files for visualization (e.g., checkpoint file in Gaussian).

  • Analyze HOMO-LUMO:

    • From the output file, identify the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

    • Visualize the 3D plots of the HOMO and LUMO to see where the electron density is concentrated for electron donation and acceptance.

  • Generate and Interpret MEP Map:

    • Use the output from the single-point energy calculation to generate the Molecular Electrostatic Potential (MEP) surface.

    • Visualize the MEP map. Identify the most negative potential regions (red/yellow), which are susceptible to electrophilic attack, and the most positive regions (blue), which are susceptible to nucleophilic attack. This provides a powerful visual guide to the molecule's reactive sites.

The following diagram outlines the comprehensive workflow, integrating both experimental and computational approaches for a robust analysis.

Full_Workflow cluster_exp Experimental Analysis cluster_comp Computational (DFT) Analysis cluster_compare Validation & Correlation Synthesis Synthesis of Derivative Spectroscopy Spectroscopic Characterization (FT-IR, NMR, UV-Vis) Synthesis->Spectroscopy Xray X-Ray Crystallography (if possible) Synthesis->Xray CompareSpec Compare Spectra Spectroscopy->CompareSpec CompareGeom Compare Geometry Xray->CompareGeom Build Build Initial Structure OptFreq Protocol 1: Geometry Optimization & Freq. Calculation Build->OptFreq Validation Validation: No Imaginary Frequencies OptFreq->Validation OptFreq->CompareGeom OptFreq->CompareSpec Vibrational Freq. ElecProp Protocol 2: Electronic Properties (HOMO, LUMO, MEP) Validation->ElecProp Valid Structure TDDFT TD-DFT for UV-Vis Spectrum Validation->TDDFT Valid Structure TDDFT->CompareSpec

Caption: Integrated workflow for DFT and experimental analysis.

Conclusion

The DFT analysis of 1,4-dimethoxybenzene derivatives is a powerful strategy for gaining deep molecular-level insights that can accelerate research and development in medicine and materials science. As we have demonstrated, the choice of functional and basis set is not arbitrary but a critical decision that must be guided by the specific research question and the need to balance computational cost with accuracy. Hybrid functionals like B3LYP paired with robust basis sets such as Def2-TZVP or 6-311++G(d,p) consistently provide reliable results for the geometric, electronic, and spectroscopic properties of these systems.

By following validated, step-by-step protocols and correlating computational predictions with experimental data, researchers can build a comprehensive and trustworthy understanding of their molecules. This integrated approach, leveraging the predictive power of DFT, is essential for the rational design of novel 1,4-dimethoxybenzene derivatives with tailored properties and enhanced performance in their target applications.

References

  • Elewa, M. M., & Mabied, A. F. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry, 19(127). [Link]

  • Elewa, M. M., & Mabied, A. F. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Research Square. [Link]

  • Wikipedia. (n.d.). 1,4-Dimethoxybenzene. [Link]

  • PubChem. (n.d.). 1,4-Dimethoxybenzene. [Link]

  • Gümüş, H. (2024). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. Clinical Trials and Case Studies, 3(4). [Link]

  • ResearchGate. (n.d.). Structural and Vibrational studies on (E)-1-(4-methoxybenzylidene) Semicarbazide (MBSC) using experimental and DFT methods. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Advances, 14, 6283-6292. [Link]

  • Schade, D., et al. (2015). Design, synthesis and 3D-QSAR studies of novel 1,4-dihydropyridines as TGFβ/Smad inhibitors. European Journal of Medicinal Chemistry, 98, 112-124. [Link]

  • ResearchGate. (2023). Geometrical Optimization and Natural Bond Orbital Analysis of Relevant Structures in the Diastereoselective Cuprate Conjugate Addition Reaction of α,β-Unsaturated Lactams using Density Functional Theory. [Link]

  • ResearchGate. (n.d.). MEP (molecular electrostatic potential) surfaces of compounds 1–4 and π-systems used in the study. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]

  • Melo, J. I., et al. (2010). Relativistic Four-Component DFT Calculations of Vibrational Frequencies. Journal of Chemical Theory and Computation, 6(8), 2478-2486. [Link]

  • ResearchGate. (2025). DFT and TD-DFT study on the optical and electronic properties of derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene. [Link]

  • ResearchGate. (n.d.). Scheme 1. Chemical structures of the hydroquinone, related derivatives, and antioxidants. [Link]

  • The Journal of Physical Chemistry C. (n.d.). Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations. [Link]

  • MDPI. (n.d.). In Silico Antiprotozoal Evaluation of 1,4-Naphthoquinone Derivatives against Chagas and Leishmaniasis Diseases Using QSAR, Molecular Docking, and ADME Approaches. [Link]

  • ResearchGate. (n.d.). Comparison of the experimental and calculated (DFT) vibrational frequencies (cm-1). [Link]

  • MDPI. (n.d.). TD-DFT Simulation and Experimental Studies of a Mirrorless Lasing of Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(1,4-diphenylene-vinylene-2-methoxy-5-{2-ethylhexyloxy}-benzene)]. [Link]

  • ResearchGate. (2025). Structural and vibrational characteristics of 1,4-dihydroxybenzene: A spectroscopic exploration using density functional theory. [Link]

  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]

  • Kovalenko, V. I., et al. (2012). Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane. Journal of Molecular Structure, 1028, 134-140. [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. [Link]

  • YouTube. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software. [Link]

  • ResearchGate. (n.d.). DFT INSIGHT INTO THE UV-VIS SPECTRA AND RADICAL SCAVENGING ACTIVITY OF AURANTIO-OBTUSIN. [Link]

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A Senior Application Scientist's Guide to the Cyclic Voltammetry of 1,4-Dimethoxybenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and material scientists, understanding the redox behavior of aromatic compounds is fundamental to designing novel molecules with tailored electronic properties. 1,4-Dimethoxybenzene, also known as hydroquinone dimethyl ether, serves as a foundational scaffold in numerous applications, from pharmaceuticals to organic electronics. Its electrochemical characteristics, and those of its derivatives, offer a window into their reactivity, stability, and potential as electron donors.

Cyclic voltammetry (CV) is an indispensable technique for rapidly probing these redox properties. This guide provides an in-depth comparison of the cyclic voltammetry of 1,4-dimethoxybenzene and its substituted analogues, grounded in experimental data and mechanistic principles. We will explore how substituent effects modulate oxidation potentials and reaction pathways, offering predictive insights for rational molecular design.

The Electrochemical Landscape of 1,4-Dimethoxybenzene

The electrochemical oxidation of 1,4-dimethoxybenzene is a classic example of an Electrode-Chemical-Electrode (ECE) mechanism, often involving the loss of two electrons and subsequent chemical reactions. The initial oxidation is typically irreversible due to the high reactivity of the generated radical cation.

The core structure of 1,4-dimethoxybenzene consists of a benzene ring with two electron-donating methoxy groups in a para configuration.[1][2] These methoxy groups increase the electron density of the aromatic ring, making it more susceptible to oxidation compared to unsubstituted benzene.

A typical cyclic voltammogram of 1,4-dimethoxybenzene in a non-aqueous solvent like acetonitrile shows an irreversible oxidation peak at approximately +1.3 to +1.4 V versus a standard reference electrode. The irreversibility is a key feature, indicating that the initially formed radical cation is unstable and rapidly undergoes follow-up chemical reactions.

Probing Substituent Effects: A Comparative Analysis

The true power of cyclic voltammetry lies in its ability to reveal the subtle yet significant influence of substituents on the electrochemical behavior of a molecule. By comparing the cyclic voltammograms of various 1,4-dimethoxybenzene derivatives, we can deduce structure-property relationships that are critical for molecular engineering.

The Influence of Electron-Donating and Withdrawing Groups

The position and electronic nature of substituents on the aromatic ring have a profound impact on the oxidation potential.

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as methyl (-CH₃) or additional methoxy (-OCH₃) groups, make the molecule easier to oxidize. This is observed as a cathodic shift (a shift to less positive potentials) in the oxidation peak potential.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the aromatic ring, such as chloro (-Cl) or nitro (-NO₂) groups, make the molecule more difficult to oxidize. This results in an anodic shift (a shift to more positive potentials) in the oxidation peak potential.

The following table summarizes the observed oxidation potentials for a selection of 1,4-dimethoxybenzene derivatives, providing a quantitative comparison of these electronic effects.

CompoundSubstituent(s)Solvent SystemOxidation Potential (Epa vs. ref)ReversibilityReference
1,4-Dimethoxybenzene NoneAcetonitrile / TBAPF₆~ +1.3 V vs. Ag/AgClIrreversible[3]
2-Methyl-1,4-dimethoxybenzene -CH₃ (EDG)Acetonitrile / TBAPF₆< +1.3 V (Expected)IrreversibleN/A
2,5-Dichloro-1,4-dimethoxybenzene 2x -Cl (EWG)Acetonitrile / TBAPF₆> +1.3 V (Expected)IrreversibleN/A
2-Nitro-1,4-dimethoxybenzene -NO₂ (EWG)DMF/aqueous citrate(Reduction studied)Reversible (reduction)[4]

Note: "Expected" values are based on established principles of substituent effects, as specific comparative data under identical conditions was not available in the cited literature.

The study of 2,5-dimethoxy nitrobenzene derivatives, while focused on reduction, demonstrates the significant influence of the nitro group. The one-electron reduction to form a stable nitro radical anion is observed as a reversible process.[4][5]

Substituents on Benzylic Positions

The work of Zeng and Becker on the anodic oxidation of mono- and disubstituted 1,4-dimethoxybenzenes with benzylic CH₂X groups (where X = OAc, Cl, OH) provides further insights into how the electrochemical outcome can be tuned.[1][6][7] Their research highlights that not only the electronic nature of the substituent but also the reaction medium (e.g., basic vs. neutral electrolyte) can dramatically alter the products, which range from the corresponding 1,4-quinones to side-chain oxidation products and novel coupling compounds.[1][6][7]

Mechanistic Pathways of Anodic Oxidation

The anodic oxidation of 1,4-dimethoxybenzene and its derivatives generally proceeds through a multi-step mechanism. The following diagrams illustrate the key steps for the parent compound and how this can be influenced by the presence of different types of substituents.

ECE_Mechanism cluster_parent 1,4-Dimethoxybenzene Oxidation Parent 1,4-Dimethoxybenzene Radical_Cation Radical Cation Parent->Radical_Cation -e⁻ (E) Intermediate Neutral Intermediate Radical_Cation->Intermediate + Nu⁻, - H⁺ (C) Final_Product Quinone-type Products Intermediate->Final_Product -e⁻ (E) Substituent_Effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) Start Substituted 1,4-Dimethoxybenzene Oxidation Anodic Oxidation (-e⁻) Start->Oxidation Radical_Cation Substituted Radical Cation Oxidation->Radical_Cation EDG_Cation Stabilized Radical Cation Radical_Cation->EDG_Cation EDG present EWG_Cation Destabilized Radical Cation Radical_Cation->EWG_Cation EWG present EDG_Product Facilitated Follow-up Reactions EDG_Cation->EDG_Product EWG_Product Alternative Reaction Pathways EWG_Cation->EWG_Product

Influence of substituents on radical cation stability.

Experimental Protocol: A Self-Validating System

To ensure the generation of reliable and reproducible data, a well-defined experimental protocol is paramount. The following step-by-step methodology for conducting cyclic voltammetry on 1,4-dimethoxybenzene in acetonitrile serves as a robust starting point for researchers.

Materials and Equipment
  • Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish with alumina slurry.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (Ag/AgNO₃) non-aqueous reference electrode.

  • Counter Electrode: Platinum wire or gauze.

  • Solvent: Anhydrous acetonitrile (CH₃CN).

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Analyte: 1,4-Dimethoxybenzene and its derivatives.

  • Inert Gas: Argon or nitrogen for deoxygenation.

Experimental Workflow

CV_Workflow Prep_Solution 1. Prepare Electrolyte Solution (0.1 M TBAPF₆ in CH₃CN) Assemble_Cell 2. Assemble 3-Electrode Cell Prep_Solution->Assemble_Cell Deoxygenate 3. Deoxygenate with Inert Gas (10-15 minutes) Assemble_Cell->Deoxygenate Background_Scan 4. Record Background CV (Electrolyte only) Deoxygenate->Background_Scan Add_Analyte 5. Add Analyte (1-5 mM concentration) Background_Scan->Add_Analyte Analyte_CV 6. Record Analyte CV Add_Analyte->Analyte_CV Vary_Scan_Rate 7. Vary Scan Rate (e.g., 50, 100, 200 mV/s) Analyte_CV->Vary_Scan_Rate Data_Analysis 8. Analyze Data (Epa, Ipa, Reversibility) Vary_Scan_Rate->Data_Analysis

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1,4-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides an in-depth technical comparison of analytical techniques for assessing the purity of 1,4-dimethoxybenzene, a common building block in organic synthesis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Critical Importance of Purity in 1,4-Dimethoxybenzene

1,4-Dimethoxybenzene, also known as hydroquinone dimethyl ether, is a white crystalline solid with a sweet, floral odor. It serves as a versatile precursor in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. The presence of impurities, even in trace amounts, can have significant repercussions, leading to unwanted side reactions, reduced product yield, and potential toxicity in final products.

Common impurities in synthesized 1,4-dimethoxybenzene often stem from the starting materials or incomplete reactions. When synthesized from hydroquinone, residual starting material and the mono-methylated intermediate, 4-methoxyphenol, are the most probable contaminants. Therefore, a robust analytical workflow is essential to ensure the purity of the synthesized product.

A Multi-Faceted Approach to Purity Assessment

No single analytical technique is sufficient to definitively determine the purity of a compound. A comprehensive assessment relies on a combination of chromatographic and spectroscopic methods. This guide will compare and provide detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Melting Point Analysis.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Check Synthesis Synthesized 1,4-Dimethoxybenzene MP_Analysis Melting Point Analysis Synthesis->MP_Analysis Quick Purity Indication HPLC HPLC (Quantitative) MP_Analysis->HPLC Proceed if promising GCMS GC-MS (Qualitative & Quantitative) MP_Analysis->GCMS Proceed if promising NMR NMR Spectroscopy (¹H, ¹³C, qNMR) HPLC->NMR Confirm Structure of Peaks GCMS->NMR Confirm Structure of Peaks FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Final_Purity Final Purity Assessment FTIR->Final_Purity

Caption: A comprehensive workflow for the purity assessment of 1,4-dimethoxybenzene.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is a cornerstone for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate 1,4-dimethoxybenzene from its potential impurities, allowing for their precise quantification.

Causality of Method Design: A reversed-phase C18 column is the stationary phase of choice due to the non-polar nature of 1,4-dimethoxybenzene and its likely impurities. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve baseline separation of all components. The use of a UV detector is appropriate as the aromatic rings in the analyte and impurities are chromophoric.

Experimental Protocol: HPLC
  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape of phenolic impurities, a small amount of acid (e.g., 0.1% formic acid) can be added.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 1,4-dimethoxybenzene and dissolve it in 10 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Run a blank (mobile phase), a standard solution of 1,4-dimethoxybenzene, and the sample solution. The purity is calculated based on the peak area percentage.

Data Interpretation:

CompoundExpected Retention Time (min)Notes
Hydroquinone~2.5More polar, elutes earlier.
4-Methoxyphenol~4.0Intermediate polarity.
1,4-Dimethoxybenzene~6.0Least polar, elutes last.

Gas Chromatography-Mass Spectrometry (GC-MS): Unambiguous Identification

GC-MS provides a powerful combination of separation and identification. The gas chromatograph separates volatile compounds, and the mass spectrometer provides a unique fragmentation pattern for each component, akin to a molecular fingerprint.

Causality of Method Design: A non-polar capillary column is suitable for separating the relatively non-polar methoxybenzene derivatives. A temperature gradient program is employed to ensure the efficient elution of compounds with different boiling points. Electron ionization (EI) is a standard technique that provides reproducible fragmentation patterns for library matching.

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane.

Data Interpretation:

CompoundExpected Retention Time (min)Key Mass Fragments (m/z)
4-Methoxyphenol~8.5124 (M+), 109, 81
1,4-Dimethoxybenzene~9.2138 (M+), 123, 108, 95, 77
Hydroquinone~9.8110 (M+), 81, 53

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound and identifying impurities. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Causality of Method Design: ¹H NMR is used to determine the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. Deuterated chloroform (CDCl₃) is a common solvent as it is chemically inert and has a well-defined residual solvent peak. For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample.

Experimental Protocol: NMR
  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃.

  • ¹H NMR: Acquire a proton spectrum.

  • ¹³C NMR: Acquire a carbon spectrum.

  • qNMR (optional): Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into a vial, dissolve in a known volume of a deuterated solvent, and acquire the ¹H NMR spectrum.

Data Interpretation:

¹H NMR of 1,4-Dimethoxybenzene:

  • δ 6.84 ppm (s, 4H): Four equivalent aromatic protons.

  • δ 3.77 ppm (s, 6H): Six equivalent methoxy protons.

¹³C NMR of 1,4-Dimethoxybenzene:

  • δ 153.8 ppm: Aromatic carbons attached to the methoxy groups.

  • δ 114.7 ppm: Aromatic carbons ortho to the methoxy groups.

  • δ 55.8 ppm: Methoxy carbons.

Identifying Impurities by ¹H NMR:

  • Hydroquinone: A broad singlet for the hydroxyl protons (variable chemical shift) and a singlet for the aromatic protons around 6.7-6.8 ppm.

  • 4-Methoxyphenol: A broad singlet for the hydroxyl proton, a singlet for the methoxy protons around 3.7 ppm, and two doublets for the aromatic protons between 6.7 and 6.9 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is particularly useful for detecting the presence of hydroxyl groups from potential impurities.

Causality of Method Design: The presence of a broad O-H stretching band in the spectrum of the synthesized 1,4-dimethoxybenzene would indicate the presence of phenolic impurities like hydroquinone or 4-methoxyphenol. The absence of this band is a good indicator of high purity.

Experimental Protocol: FTIR
  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

  • Analysis: Acquire the infrared spectrum from 4000 to 400 cm⁻¹.

Data Interpretation:

Functional GroupCharacteristic Absorption (cm⁻¹)Present in
O-H (phenol)Broad, ~3200-3600Hydroquinone, 4-Methoxyphenol
C-O (ether)Strong, ~1250 and 10401,4-Dimethoxybenzene, 4-Methoxyphenol
Aromatic C=C~1500-1600All compounds
Aromatic C-H~3000-3100All compounds

Melting Point Analysis: A Simple, Yet Powerful, Indicator

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities will typically cause a depression and broadening of the melting point range.

Causality of Method Design: This technique is based on the thermodynamic principle of freezing-point depression. It provides a quick and inexpensive preliminary assessment of purity.

Experimental Protocol: Melting Point Analysis
  • Instrumentation: Melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.

  • Analysis: The sample is heated slowly, and the temperature range over which the solid melts is recorded.

Data Interpretation:

CompoundLiterature Melting Point (°C)
1,4-Dimethoxybenzene55-57[1]

A melting point that is significantly lower and broader than the literature value suggests the presence of impurities.

Comparative Summary of Techniques

TechniquePrimary UseAdvantagesLimitations
HPLC Quantification of impuritiesHigh resolution, sensitive, quantitativeRequires method development, reference standards for absolute quantification
GC-MS Identification of volatile impuritiesHigh sensitivity, provides structural informationNot suitable for non-volatile or thermally labile compounds
NMR Structural confirmation, identification and quantification of impuritiesProvides detailed structural information, can be quantitative (qNMR)Lower sensitivity than chromatographic methods, can be complex to interpret
FTIR Detection of functional group impuritiesRapid, non-destructive, easy to useNot quantitative, provides limited structural information
Melting Point Preliminary purity assessmentSimple, inexpensive, rapidNot specific, insensitive to small amounts of impurities

Conclusion

Assessing the purity of synthesized 1,4-dimethoxybenzene requires a multi-technique approach to ensure a comprehensive and reliable evaluation. By combining the quantitative power of HPLC, the definitive identification capabilities of GC-MS and NMR, and the rapid screening provided by FTIR and melting point analysis, researchers can be confident in the quality of their material. The protocols and data presented in this guide provide a solid foundation for establishing a robust purity assessment workflow in any analytical laboratory.

References

  • SIELC Technologies. "HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column." Available at: [Link]

  • Phenomenex. "Reversed Phase HPLC Method Development." Available at: [Link]

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  • ResearchGate. "How can I prepare 1,4 dimethoxy benzene?" Available at: [Link]

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A Senior Application Scientist's Guide to Hydroquinone Methylation: A Comparative Study of Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Hydroquinone, a fundamental building block in organic chemistry, serves as a precursor to a variety of valuable derivatives. Its methylated forms, 4-methoxyphenol (MEHQ or Mequinol) and 1,4-dimethoxybenzene, are of significant industrial importance. MEHQ is a cornerstone of polymer chemistry, acting as a highly effective polymerization inhibitor for acrylics, methacrylates, and other vinyl monomers. Both derivatives also find applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1]

The synthesis of these ethers is typically achieved through the O-methylation of hydroquinone. However, the choice of the methylating agent is a critical decision that profoundly impacts reaction efficiency, product selectivity, operational safety, and environmental footprint. Traditional agents like dimethyl sulfate (DMS) and methyl iodide (MeI) are known for their high reactivity but are also notoriously hazardous.[2][3] In contrast, modern alternatives such as dimethyl carbonate (DMC) are championed as "green" reagents, offering a safer profile at the cost of reactivity.[4][5][6]

This guide provides a comparative analysis of these key alkylating agents for hydroquinone methylation. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices. We will examine the reaction mechanisms, compare performance data, and present detailed, field-tested protocols. This document is designed for researchers, scientists, and drug development professionals seeking to make informed decisions for their specific synthetic needs, balancing efficiency with the principles of safety and green chemistry.

Core Concepts: The Chemistry of Hydroquinone Methylation

The O-methylation of hydroquinone is fundamentally a Williamson ether synthesis, a classic nucleophilic substitution reaction. The process involves two primary steps:

  • Deprotonation: A base is used to remove an acidic proton from one of hydroquinone's hydroxyl groups, generating a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide ion then attacks the electrophilic methyl group of the alkylating agent in an SN2 reaction, displacing a leaving group and forming the ether bond.

The Selectivity Challenge: Mono- vs. Di-methylation

A significant challenge in hydroquinone methylation is controlling the degree of substitution. The reaction can yield the mono-methylated product (MEHQ), the di-methylated product (1,4-dimethoxybenzene), or a mixture of both. The formation of the first ether group slightly alters the acidity of the remaining hydroxyl group, which can influence the rate of the second methylation. Achieving high selectivity for MEHQ, in particular, often requires carefully controlled conditions or specialized catalytic systems, as forcing conditions tend to drive the reaction to completion, favoring the di-methylated product.[1][7][8]

Mitigating Side Reactions

Under the basic conditions required for phenoxide formation, hydroquinone is susceptible to oxidation, forming p-benzoquinone. This can lead to product contamination and darkening of the reaction mixture.[9] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a crucial and simple step to mitigate this oxidative degradation.[9]

The Alkylating Agents: A Head-to-Head Comparison

Dimethyl Sulfate (DMS): The High-Reactivity Workhorse

Dimethyl sulfate is a powerful and cost-effective methylating agent, widely used for its high reactivity.[9] It readily methylates phenoxides under mild conditions, often leading to excellent yields.

  • Mechanism & Performance: As a strong alkylating agent, DMS reacts efficiently with the phenoxide intermediate. Due to its high reactivity, it is particularly effective for exhaustive methylation to produce 1,4-dimethoxybenzene. Controlling the reaction to achieve selective mono-methylation can be difficult.

  • Trustworthiness & Safety: The primary drawback of DMS is its extreme toxicity. It is classified as a probable human carcinogen, is highly corrosive, and can cause severe, delayed-onset damage to the respiratory system, eyes, and skin.[2][10][11][12] Extreme caution is mandatory. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including impermeable gloves and a face shield.[11][12] A quench solution (e.g., aqueous ammonia) should always be on hand to neutralize any spills and the reagent itself after the reaction is complete.

Experimental Protocol: Di-methylation of Hydroquinone using DMS

This protocol is designed for the exhaustive methylation of hydroquinone to 1,4-dimethoxybenzene. The causality for using a large excess of base (K₂CO₃) is to ensure complete deprotonation of both hydroxyl groups, driving the reaction to the di-substituted product. Acetone is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for reflux.

Workflow Diagram: DMS Methylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Combine Hydroquinone, K₂CO₃, and Acetone in flask P2 Equip with condenser and N₂ inlet P1->P2 Inert Atmosphere R1 Add DMS dropwise at room temp. P2->R1 R2 Heat to reflux (monitor by TLC) R1->R2 W1 Cool, filter solids R2->W1 W2 Evaporate solvent W1->W2 W3 Dissolve in ether, wash with NaOH(aq) W2->W3 W4 Dry, concentrate, recrystallize W3->W4

Caption: Experimental workflow for di-methylation using DMS.

Materials:

  • Hydroquinone (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Dimethyl Sulfate (DMS) (2.5 eq)

  • Acetone (anhydrous)

  • Diethyl ether

  • 1M Sodium Hydroxide (NaOH) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine hydroquinone (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon. Add anhydrous acetone to create a stirrable slurry (approx. 10 mL per gram of hydroquinone).

  • Reagent Addition: While stirring at room temperature, add dimethyl sulfate (2.5 eq) dropwise via a syringe. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC, checking for the disappearance of the starting material and the mono-methylated intermediate.

  • Quench & Work-up: Cool the reaction to room temperature. Carefully add a small amount of aqueous ammonia to quench any unreacted DMS. Filter the inorganic solids and wash them with a small amount of acetone.

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in diethyl ether. Wash the organic layer with 1M NaOH (to remove any unreacted starting material or mono-methylated product), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude 1,4-dimethoxybenzene can be purified by recrystallization from methanol or ethanol.

Methyl Iodide (MeI): The Classic Reactive Agent

Methyl iodide is another highly reactive SN2 substrate, historically used for a wide range of methylation reactions.[3]

  • Mechanism & Performance: Similar to DMS, MeI reacts readily with phenoxides. However, its lower boiling point and high volatility require careful temperature control, often in sealed systems or under efficient reflux. It can produce a mixture of mono- and di-methylated products, with the distribution being highly dependent on stoichiometry and reaction conditions.[13]

  • Trustworthiness & Safety: Methyl iodide is toxic and a suspected carcinogen. Its high volatility poses a significant inhalation risk. It must be handled with the same level of care as DMS in a chemical fume hood.

Dimethyl Carbonate (DMC): The Green Alternative

Dimethyl carbonate has emerged as a leading environmentally benign methylating agent.[4][14][15] It is non-toxic, and its production routes are aligned with green chemistry principles.[5][6][16]

  • Mechanism & Performance: DMC is significantly less reactive than DMS or MeI. The reaction mechanism involves the phenoxide attacking a carbonyl carbon, followed by the collapse of the intermediate and loss of CO₂ and a methoxide ion. This lower reactivity necessitates more forcing conditions, such as high temperatures (160-190°C) and often the use of catalysts or microwave irradiation to achieve reasonable reaction times and yields.[14][17] Despite this, it can provide excellent yields and high selectivity for di-methylation under optimized conditions.[14] Selective mono-methylation is also achievable, often using solid acid catalysts.[18][19]

  • Trustworthiness & Safety: DMC is classified only as a flammable liquid, making it vastly safer to handle than traditional alkylating agents.[6] Its byproducts are methanol and carbon dioxide, which are far more benign than the sulfate or iodide salts produced by other methods. This makes DMC an excellent choice for institutions prioritizing safety and sustainability.

Experimental Protocol: Microwave-Assisted Di-methylation using DMC

This protocol leverages microwave energy to overcome the lower reactivity of DMC, dramatically reducing reaction times from many hours to under an hour. The choice of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a non-nucleophilic organic base is key to promoting the reaction at elevated temperatures without competing side reactions.[14]

Workflow Diagram: Microwave DMC Methylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Combine Hydroquinone, DBU, DMC, and CH₃CN in microwave vial P2 Seal vial with septum cap P1->P2 R1 Place in microwave reactor P2->R1 R2 Heat to 170°C for 40 min R1->R2 W1 Cool vial R2->W1 W2 Dilute with ether, wash with HCl(aq) W1->W2 W3 Wash with water and brine W2->W3 W4 Dry, concentrate, purify via chromatography W3->W4

Caption: Workflow for microwave-assisted di-methylation using DMC.

Materials:

  • Hydroquinone (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • Dimethyl Carbonate (DMC) (large excess, acts as reagent and solvent)

  • Acetonitrile (CH₃CN) (co-solvent)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a dedicated microwave reaction vial equipped with a small magnetic stir bar, combine hydroquinone (e.g., 2.73 mmol), DBU (5.46 mmol), DMC (3 mL), and acetonitrile (3 mL).

  • Sealing: Securely seal the vial with a septum cap.

  • Reaction: Place the vial in a focused microwave reactor. Set the reaction temperature to 170°C and the time to 40 minutes with magnetic stirring.

  • Work-up: After the reaction is complete and the vial has cooled to a safe temperature, open the vial. Dilute the contents with diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel. Wash the organic layer with 1M HCl (to remove the DBU base), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1,4-dimethoxybenzene. A 90% isolated yield can be expected with this method.[14]

Quantitative Data Summary & Comparison

The following table summarizes the key performance and safety characteristics of the three primary methylating agents discussed.

FeatureDimethyl Sulfate (DMS)Methyl Iodide (MeI)Dimethyl Carbonate (DMC)
Reactivity Very HighHighModerate
Toxicity Profile Extremely Toxic, Carcinogenic[2][10]Toxic, Volatile, Suspected CarcinogenLow Toxicity, Flammable[6]
Typical Product Di-methylated (high yield)Mixture of Mono- and Di-methylatedDi-methylated (high yield)[14]
Reaction Conditions Reflux (e.g., Acetone, ~56°C)Room Temp to RefluxHigh Temp (160-190°C), Microwave[14]
Byproducts Methylsulfate SaltsIodide SaltsMethanol, CO₂
Green Chemistry PoorPoorExcellent
Safety Precautions Extreme; Fume Hood, Full PPE[11]High; Fume Hood, Full PPEStandard; Good Ventilation

Mechanistic Overview

The fundamental process for all agents involves the hydroquinone anion acting as a nucleophile. The key difference lies in the nature of the electrophile and the leaving group.

cluster_step2 Step 2: SN2 Attack HQ Hydroquinone Phenoxide Phenoxide Ion HQ->Phenoxide + Base HQ:e->Phenoxide:w Product Methylated Hydroquinone Phenoxide->Product + Me-X Phenoxide:e->Product:w MeX Methylating Agent (Me-X) MeX->Product X_minus Leaving Group (X⁻) Base Base (e.g., K₂CO₃) HX H-Base⁺

Caption: General mechanism for O-methylation of hydroquinone.

Conclusion and Recommendations

The selection of an alkylating agent for hydroquinone methylation is a classic case of balancing trade-offs between reactivity, safety, and environmental impact.

  • For Maximum Reactivity and Yield (Di-methylation): Dimethyl sulfate remains a highly effective, albeit hazardous, choice. It is suitable for labs equipped to handle extremely toxic reagents and where the primary goal is high-throughput production of 1,4-dimethoxybenzene.

  • For Green Chemistry and Safety: Dimethyl carbonate is the unequivocal winner.[4][5] Its low toxicity and environmentally friendly profile make it the ideal choice for academic labs, process development where safety is paramount, and any organization committed to green chemistry principles. The requirement for higher temperatures or microwave technology is a necessary investment to leverage its superior safety profile.

  • For Selective Mono-methylation: This remains a more nuanced challenge. While traditional methods with MeI or DMS can be manipulated with stoichiometry, achieving high selectivity is often difficult. Greener approaches using DMC with solid acid catalysts or specialized protocols, such as those employing NaNO₂ with methanol, present promising and more controllable alternatives for producing MEHQ.[7][18][20]

Ultimately, the responsible scientist must weigh the immediate synthetic goal against the broader implications of their chemical choices. The development and adoption of protocols using greener agents like DMC represent a critical and positive evolution in the field, demonstrating that high performance and safety are not mutually exclusive goals.

References

  • Bressler, J. P., et al. (2013). Hydroquinone Increases 5-Hydroxymethylcytosine Formation through Ten Eleven Translocation 1 (TET1) 5-Methylcytosine Dioxygenase. Journal of Biological Chemistry. Available at: [Link]

  • Levy, J. (1991). Preparation of methylhydroquinone. U.S. Patent No. 5,043,494. Google Patents.
  • Singh, A., et al. (2016). Any method for the methylation of Hydroquinone? ResearchGate. Available at: [Link]

  • Ghezzi, C., et al. (2016). Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate. RSC Advances, 6(63), 58443-58451. Available at: [Link]

  • Reddit User Discussion. (2022). Best procedure for phenol/hydroquinone O-methylations? r/Chempros, Reddit. Available at: [Link]

  • Gambarotti, C., et al. (2013). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Current Organic Chemistry, 17(10), 1108-1113. Available at: [Link]

  • Selva, M., et al. (2010). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Reaction scheme for O-methylation of hydroquinone with methanol in the presence of benzoquinone. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2010). A comparison of the cytogenetic alterations and global DNA hypomethylation induced by the benzene metabolite, hydroquinone, with those induced by melphalan and etoposide. Leukemia, 24, 985-991. Available at: [Link]

  • Maximo, H. (1988). O-Methylation of Chlorinated para-Hydroquinones by Rhodococcus chlorophenolicus. Applied and Environmental Microbiology, 54(12), 3029-3033. Available at: [Link]

  • Tundo, P., & Selva, M. (2002). Dimethylcarbonate for eco-friendly methylation reactions. Pure and Applied Chemistry, 74(7), 1033-1039. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Dimethyl Sulfate. Available at: [Link]

  • CN109665945B. (2021). Method for synthesizing hydroquinone monomethyl ether by two-step method. Google Patents.
  • Wikipedia. (n.d.). Dimethyl sulfate. Available at: [Link]

  • smuv, et al. (2008). 4-methoxyphenol syn using hydroquinone methyl iodide. Sciencemadness Discussion Board. Available at: [Link]

  • Climent, M. J., et al. (2004). O-Methylation of Phenol in Liquid Phase over Basic Zeolites. Industrial & Engineering Chemistry Research, 43(16), 4708-4714. Available at: [Link]

  • Gambarotti, C., et al. (2013). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Bentham Science. Available at: [Link]

  • Bhongale, P., et al. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews. Available at: [Link]

  • Kamal, A. (2018). Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. Available at: [Link]

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  • Tundo, P., et al. (2008). Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 10, 457-464. Available at: [Link]

  • Shinde, S. B., et al. (2024). Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods. Journal of Nanostructure in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Monoetherification of hydroquinone with different alcohols in the presence of NaNO2 and H2SO4. ResearchGate. Available at: [Link]

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  • Tundo, P., & Selva, M. (2002). Dimethyl carbonate: a modern green reagent and solvent. Russian Chemical Bulletin, 51, 2217-2228. Available at: [Link]

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